Abx-002
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
2156649-32-8 |
|---|---|
Fórmula molecular |
C19H21Cl2NO3 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
2-[3,5-dichloro-4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C19H21Cl2NO3/c1-11(2)14-6-12(4-5-18(14)23)7-15-16(20)8-13(9-17(15)21)25-10-19(24)22-3/h4-6,8-9,11,23H,7,10H2,1-3H3,(H,22,24) |
Clave InChI |
CQELSEDWYWTMDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)CC2=C(C=C(C=C2Cl)OCC(=O)NC)Cl)O |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Neuronal Mechanism of Action of Abx-002
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abx-002 is an innovative, central nervous system (CNS)-penetrating prodrug under investigation for a range of neurological and psychiatric disorders. Its therapeutic potential stems from its conversion to the potent and selective thyroid hormone receptor beta (TRβ) agonist, LL-340001, within the brain. This targeted delivery mechanism, facilitated by the enzyme fatty acid amide hydrolase (FAAH), is designed to harness the neuroprotective and restorative benefits of thyroid hormone signaling in the CNS while mitigating peripheral side effects. In neuronal cells, the mechanism of action of this compound is multifaceted, encompassing the modulation of cellular metabolism, gene expression, and neurotransmitter pathways. This guide provides a comprehensive overview of the core mechanisms of this compound in neuronal cells, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action: A Prodrug Approach for Targeted CNS Delivery
This compound is designed as a prodrug of the active thyromimetic compound, LL-340001. This strategic design allows for efficient passage across the blood-brain barrier. Once in the CNS, this compound is enzymatically cleaved by FAAH, an enzyme primarily expressed in the brain, to release the active molecule, LL-340001. This targeted activation leads to a significant increase in the concentration of the active TRβ agonist in the brain, with preclinical studies demonstrating an approximately 30-fold enhancement in CNS potency compared to the systemic administration of LL-340001 alone.[1] This brain-centric activity is pivotal to its therapeutic strategy across different neurological conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and its active metabolite, LL-340001.
| Parameter | Value | Cell/Animal Model | Indication | Reference |
| In Vitro Potency of LL-340001 | ||||
| TRβ Binding Affinity | 2.2 nM | Not Specified | General | Not Specified |
| Oligodendrocyte Precursor Cell (OPC) Differentiation (EC50) | ~2 nM | Mouse OPCs | Multiple Sclerosis | Not Specified |
| In Vivo Efficacy of this compound | ||||
| Increase in CNS Potency (vs. LL-340001) | ~30-fold | In vivo models | General | [1] |
| Reduction of Very Long-Chain Fatty Acids (VLCFAs) | Dose-dependent decrease in C26:0-LPC | Abcd1-/y mouse model | Adrenomyeloneuropathy | [1] |
| Increase in Abcd2 Gene Expression | Dose-dependent increase | Abcd1-/y mouse model | Adrenomyeloneuropathy | [1] |
| Brain-to-Plasma Ratio of LL-340001 | 1.1 (from 0.03 with LL-340001 alone) | Not Specified | General | Not Specified |
Detailed Mechanism of Action in Specific Neurological Indications
Adrenomyeloneuropathy (AMN)
In the context of AMN, a neurometabolic disorder caused by mutations in the ABCD1 gene, this compound exerts its therapeutic effect by upregulating the expression of the ABCD2 gene. The ABCD1 gene encodes a peroxisomal transporter responsible for the degradation of very long-chain fatty acids (VLCFAs). Its dysfunction leads to the toxic accumulation of VLCFAs in the CNS. The ABCD2 gene product can functionally compensate for the defective ABCD1 transporter. As a TRβ agonist, LL-340001 binds to thyroid hormone response elements in the promoter region of the ABCD2 gene, stimulating its transcription. This leads to an increased production of the ABCD2 protein, which in turn facilitates the transport and subsequent degradation of VLCFAs, thereby mitigating their neurotoxic effects.[1][2]
Multiple Sclerosis (MS)
The therapeutic potential of this compound in MS lies in its ability to promote remyelination, the process of regenerating the myelin sheath that insulates nerve fibers and is damaged in MS. The active metabolite, LL-340001, has been shown to enhance the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.[3][4][5] This action is believed to be mediated through the activation of TRβ, which plays a crucial role in oligodendrocyte development and maturation. By stimulating the generation of new oligodendrocytes, this compound aims to restore the damaged myelin sheath, improve nerve conduction, and potentially reverse neurological deficits.
Major Depressive Disorder (MDD) and Bipolar Depression
The proposed mechanism of action of this compound in depressive disorders is centered on two key neuronal processes: the modulation of cellular energy metabolism and the potentiation of monoaminergic signaling.[6] Thyroid hormones are known to play a critical role in regulating brain bioenergetics. By activating TRβ, this compound is thought to enhance mitochondrial function and energy production within neurons, which may be impaired in individuals with depression.[6][7][8][9] Furthermore, preclinical evidence suggests that TRβ signaling can influence the serotonin and dopamine pathways, key neurotransmitter systems implicated in the pathophysiology of depression.[10][11][12] By potentiating the effects of these monoaminergic systems, this compound may act as an adjunctive therapy to enhance the efficacy of standard antidepressants.
Experimental Protocols
While detailed, step-by-step protocols are not publicly available, the following outlines the key experimental models and methodologies cited in the preclinical evaluation of this compound and its analogues.
1. In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:
-
Objective: To assess the potential of a compound to promote the differentiation of OPCs into mature oligodendrocytes.
-
Methodology: Primary mouse OPCs are cultured in vitro. The cells are treated with varying concentrations of the test compound (e.g., LL-340001). After a defined incubation period, the cells are fixed and stained for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP). The degree of differentiation is quantified by microscopy and image analysis to determine the EC50 value.
2. Abcd1 Knockout Mouse Model of Adrenomyeloneuropathy:
-
Objective: To evaluate the in vivo efficacy of this compound in a genetically relevant animal model of AMN.
-
Methodology: Abcd1 knockout mice (Abcd1-/y), which exhibit the characteristic accumulation of VLCFAs, are used.[1] The animals are treated orally with this compound over a specified period. At the end of the treatment, brain and plasma samples are collected. The levels of VLCFAs (specifically C26:0-lysophosphatidylcholine) are measured using techniques like liquid chromatography-mass spectrometry (LC-MS). Additionally, gene expression analysis (e.g., quantitative PCR) is performed on brain tissue to measure the upregulation of the Abcd2 gene.
3. In Vivo Models of Demyelination for Multiple Sclerosis:
-
Objective: To assess the remyelination potential of this compound's active metabolite in vivo.
-
Methodology: Animal models of demyelination, such as the cuprizone-induced demyelination model or experimental autoimmune encephalomyelitis (EAE), are employed. Following the induction of demyelination, animals are treated with the test compound. The extent of remyelination is assessed through histological analysis of brain and spinal cord sections, looking for markers of mature oligodendrocytes and myelin. Functional recovery can also be evaluated through behavioral tests.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Caption: CNS-Targeted Activation of this compound.
Caption: this compound Signaling in Adrenomyeloneuropathy.
Caption: this compound Signaling in Multiple Sclerosis.
Caption: this compound Signaling in Depression.
Conclusion
This compound represents a promising therapeutic strategy for a range of challenging neurological and psychiatric disorders by leveraging a targeted, CNS-specific activation of the TRβ pathway. Its multifaceted mechanism of action, encompassing the correction of metabolic deficits in AMN, the promotion of cellular repair in MS, and the enhancement of neuronal function in depression, underscores its potential to address the underlying pathophysiology of these conditions. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in these patient populations.
References
- 1. businesswire.com [businesswire.com]
- 2. bionews.com [bionews.com]
- 3. autobahntx.com [autobahntx.com]
- 4. Treatment shows remyelination promise - MS-UK [ms-uk.org]
- 5. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. autobahntx.com [autobahntx.com]
- 7. mdpi.com [mdpi.com]
- 8. Thyroid hormone receptor and ERRα coordinately regulate mitochondrial fission, mitophagy, biogenesis, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The key roles of thyroid hormone in mitochondrial regulation, at interface of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Serotonin in Central Dopamine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update on the Role of Serotonin and its Interplay with Dopamine for Reward - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Profile of Abx-002: A CNS-Targeted Thyroid Hormone Receptor Beta Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Abx-002 is a novel, orally administered small molecule in clinical development by Autobahn Therapeutics, positioned as a potent and selective agonist of the thyroid hormone receptor beta (THR-β).[1][2][3] It is designed to harness the therapeutic benefits of thyroid hormone signaling in the central nervous system (CNS) for conditions like major depressive disorder (MDD) and bipolar depression, while minimizing the peripheral side effects associated with non-selective thyroid hormone therapies.[4][5] this compound is a prodrug that, upon crossing the blood-brain barrier, is converted to its active metabolite, LL-340001, which mediates the therapeutic effects.[1] This guide provides a comprehensive overview of the available preclinical data on the THR-β selectivity of this compound and its active component, LL-340001, along with detailed descriptions of the standard experimental protocols used to determine such selectivity.
Core Mechanism of Action
Thyroid hormones are critical for regulating metabolism and development, with their effects mediated by two primary receptor isoforms: THR-α and THR-β. THR-β is the predominant isoform in the liver and is associated with beneficial effects on lipid metabolism, while THR-α is more prevalent in the heart and bone, and its activation can lead to adverse cardiovascular and skeletal effects.[6][7] The therapeutic strategy behind THR-β selective agonists is to preferentially activate THR-β, thereby achieving desired therapeutic outcomes with an improved safety profile.
This compound is engineered to selectively deliver its active moiety, LL-340001, to the CNS.[8] This targeted approach aims to modulate thyroid hormone signaling in brain regions implicated in mood disorders.[2]
Quantitative Selectivity Profile
Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50) of LL-340001 for both THR-α and THR-β isoforms have not been fully disclosed in publicly available literature. However, preclinical findings from Autobahn Therapeutics characterize LL-340001 as a potent and selective THR-β agonist.
One key piece of available data comes from a functional assay measuring the differentiation of oligodendrocyte progenitor cells.
| Compound | Assay | Potency (EC50) | Notes |
| LL-340001 | Oligodendrocyte Progenitor Cell Differentiation | 2.2 nM | Data from a poster presentation by Autobahn Therapeutics. The poster notes that the selectivity was "adjusted to TRα-bias of T3 in the assays," implying the existence of comparative data for both isoforms, which is not publicly available. |
This table summarizes the publicly available potency data for the active metabolite of this compound. The EC50 value indicates high potency in a CNS-relevant functional assay. The note on selectivity suggests that the compound is more active at the THR-β isoform, but the precise selectivity ratio remains proprietary.
Experimental Protocols
To provide a framework for understanding how the selectivity of compounds like LL-340001 is determined, this section details the standard experimental methodologies for key assays in the field.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the thyroid hormone receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for THR-α and THR-β.
Methodology:
-
Receptor Preparation: Recombinant human THR-α and THR-β ligand-binding domains (LBDs) are expressed and purified.
-
Radioligand: A radiolabeled thyroid hormone, typically [125I]T3, is used as the tracer.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor LBD in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, bound and free radioligand are separated using methods such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Coactivator Recruitment Assay
This functional assay measures the ability of a ligand to promote the interaction between the thyroid hormone receptor and a coactivator peptide.
Objective: To determine the potency (EC50) of a test compound to induce the recruitment of a coactivator to THR-α and THR-β.
Methodology:
-
Assay Components: This assay typically utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Components include:
-
Glutathione S-transferase (GST)-tagged THR-α or THR-β LBD.
-
A terbium-labeled anti-GST antibody (FRET donor).
-
A fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family) (FRET acceptor).
-
-
Assay Procedure:
-
The THR-LBD is incubated with the test compound at various concentrations.
-
The terbium-labeled antibody and fluorescein-labeled coactivator peptide are added.
-
-
Detection: If the test compound is an agonist, it induces a conformational change in the LBD, promoting the binding of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is measured with a plate reader.
-
Data Analysis: The FRET signal is plotted against the concentration of the test compound, and the data are fitted to a sigmoidal curve to determine the EC50 value.
Cellular Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate transcription through the thyroid hormone receptors.
Objective: To determine the potency (EC50) of a test compound to induce gene expression mediated by THR-α or THR-β.
Methodology:
-
Cell Lines: A suitable mammalian cell line (e.g., HEK293 or CV-1) is used.
-
Transfection: Cells are transiently or stably transfected with:
-
An expression vector for either human THR-α or THR-β.
-
A reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
-
Treatment: The transfected cells are treated with the test compound at various concentrations.
-
Reporter Gene Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: The reporter gene activity is plotted against the concentration of the test compound, and the data are fitted to a dose-response curve to calculate the EC50.
Signaling Pathways and Experimental Workflows
Thyroid Hormone Receptor Signaling Pathway
The following diagram illustrates the general mechanism of thyroid hormone receptor activation.
Caption: Simplified thyroid hormone receptor signaling pathway.
This compound Mechanism of Action Workflow
This diagram illustrates the proposed mechanism of this compound, from administration to its effect in the CNS.
Caption: Proposed mechanism of action for the CNS-targeted prodrug this compound.
Coactivator Recruitment Assay Workflow
The following diagram outlines the key steps in a TR-FRET based coactivator recruitment assay.
Caption: Workflow for a TR-FRET based coactivator recruitment assay.
Conclusion
This compound represents a promising therapeutic candidate that leverages a CNS-targeted, THR-β selective mechanism. While the publicly available data confirms its high potency and selective nature, the precise quantitative details of its selectivity for THR-β over THR-α remain proprietary. The experimental protocols described herein provide a foundational understanding of the methodologies employed to characterize such a selectivity profile. Further disclosure of preclinical data from Autobahn Therapeutics will be necessary to fully elucidate the quantitative aspects of this compound's interaction with the thyroid hormone receptors.
References
- 1. autobahntx.com [autobahntx.com]
- 2. autobahntx.com [autobahntx.com]
- 3. Autobahn Therapeutics Completes Successful Pre-IND Meeting with FDA [businesswire.com]
- 4. sdbn.org [sdbn.org]
- 5. bionews.com [bionews.com]
- 6. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xia & He Publishing [xiahepublishing.com]
- 8. autobahntx.com [autobahntx.com]
Preclinical Pharmacology of Abx-002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abx-002 is an innovative, orally administered, central nervous system (CNS)-penetrant prodrug of a potent and selective thyroid hormone receptor beta (TRβ) agonist, LL-340001.[1] Developed by Autobahn Therapeutics, this compound is designed to harness the therapeutic potential of thyroid hormone signaling in the brain while minimizing peripheral side effects.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, key in vitro and in vivo findings, and the experimental protocols utilized in its evaluation. The preclinical data suggests potential therapeutic applications for a range of neurological and psychiatric disorders, including adrenomyeloneuropathy (AMN), multiple sclerosis (MS), and major depressive disorder (MDD).[4][5][6]
Mechanism of Action
This compound is engineered to selectively deliver its active metabolite, LL-340001, to the CNS. This is achieved through a prodrug strategy that leverages the enzymatic activity of fatty acid amide hydrolase (FAAH), an enzyme highly expressed in the brain.[7] In the periphery, this compound remains largely inactive, thereby reducing the risk of systemic adverse effects associated with thyroid hormone receptor activation. Once in the CNS, FAAH cleaves the prodrug moiety, releasing the active TRβ agonist LL-340001.[7][8] LL-340001 then binds to and activates TRβ, modulating the expression of target genes involved in critical neurological processes.[7]
Signaling Pathway
Caption: Mechanism of action of this compound.
In Vitro Pharmacology
The in vitro activity of the active metabolite of this compound, LL-340001, has been characterized in cell-based assays relevant to its proposed therapeutic applications.
Oligodendrocyte Progenitor Cell (OPC) Differentiation
Thyroid hormone is a known promoter of oligodendrocyte differentiation, a critical step in myelination and remyelination. The potential of LL-340001 to induce OPC differentiation was assessed.
Experimental Protocol: Details of the specific experimental protocol used by Autobahn Therapeutics are not publicly available. However, a general protocol for assessing OPC differentiation involves:
-
Cell Culture: Primary rat or mouse OPCs are isolated and cultured in a proliferation medium containing growth factors such as PDGF and FGF.
-
Differentiation Induction: To induce differentiation, the growth factors are withdrawn, and the cells are treated with various concentrations of the test compound (e.g., LL-340001) or a positive control (e.g., triiodothyronine, T3).
-
Immunocytochemistry: After a defined period (typically 3-5 days), the cells are fixed and stained for markers of mature oligodendrocytes, such as myelin basic protein (MBP) or 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase).
-
Quantification: The percentage of differentiated oligodendrocytes (MBP- or CNPase-positive cells) is quantified by microscopy and image analysis.
Results: While specific quantitative data from the OPC differentiation assay for LL-340001 are not detailed in the available documents, a patent application from Autobahn Therapeutics mentions that the active metabolite of a related prodrug, LL-341070A, enhanced oligodendrocyte differentiation in vitro.[9]
In Vivo Pharmacology
The preclinical efficacy of this compound has been evaluated in rodent models of adrenomyeloneuropathy and multiple sclerosis.
Adrenomyeloneuropathy (AMN) Mouse Model
AMN is a neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to a deficiency in the ABCD1 transporter.
Experimental Protocol:
-
Animal Model: The Abcd1 knockout mouse (Abcd1-/y) is a commonly used model for AMN that recapitulates the biochemical defect of VLCFA accumulation.
-
Drug Administration: this compound was administered orally to Abcd1-/y mice. A study mentioned dosing at 30 or 100 µg/kg for 12 weeks.[7]
-
Endpoint Analysis:
-
VLCFA Measurement: Levels of VLCFAs (e.g., C26:0) in brain tissue and plasma were quantified. This is typically done by gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.
-
Gene Expression Analysis: The expression of thyroid hormone-responsive genes, such as Abcd2 (a gene that can compensate for the loss of Abcd1), was measured in brain and other tissues using quantitative real-time PCR (qRT-PCR).
-
Results: Treatment with this compound in the Abcd1-/y mouse model resulted in:
-
A significant decrease in VLCFA levels in both brain tissue and plasma.[7]
-
Increased expression of the target gene ABCD2.[7]
Multiple Sclerosis (MS) Models
The therapeutic potential of this compound in MS was investigated using models of demyelination and autoimmune-mediated neuroinflammation.
Experimental Protocols:
-
Cuprizone-Induced Demyelination Model: This model induces oligodendrocyte death and demyelination through the administration of the copper chelator cuprizone in the diet.
-
Animal Model: Typically, C57BL/6 mice or Wistar rats are used.
-
Cuprizone Administration: Animals are fed a diet containing 0.2% cuprizone for several weeks to induce demyelination.
-
Drug Administration: this compound or its active metabolite is administered during the demyelination or remyelination phase.
-
Endpoint Analysis:
-
Myelin Staining: Histological analysis of brain sections using stains like Luxol Fast Blue or immunostaining for myelin proteins (e.g., MBP) to assess the extent of demyelination and remyelination.
-
Biomarker Analysis: Measurement of 24S-hydroxycholesterol (24S-OHC), a brain-specific cholesterol metabolite, in brain and plasma as an indirect marker of myelin turnover. This is typically performed using liquid chromatography-mass spectrometry (LC-MS).
-
-
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is an inflammatory demyelinating disease of the CNS that serves as a model for the autoimmune aspects of MS.
-
EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale.
-
Histology: Spinal cords are examined for immune cell infiltration and demyelination.
-
Results: In preclinical models of MS, treatment with a thyromimetic prodrug related to this compound demonstrated:
-
Increased synthesis of 24S-OHC in the brain and plasma, suggesting an increased rate of myelin synthesis.[4]
-
Improved clinical scores in the EAE model.[9]
Experimental Workflow for In Vivo Studies
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24-Hydroxycholesterol LC-MS Analysis [bio-protocol.org]
- 3. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 4. autobahntx.com [autobahntx.com]
- 5. Induction of Adoptive Transfer Experimental Autoimmune Encephalitis (EAE) [bio-protocol.org]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. autobahntx.com [autobahntx.com]
- 8. Autobahn Therapeutics - BioSpace [biospace.com]
- 9. WO2022236133A1 - Fatty acid amide hydrolase (faah) cleavable prodrugs of thyromimetics and combination with peripherally restricted faah inhibitors - Google Patents [patents.google.com]
In Vitro Characterization of Abx-002 TRβ Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abx-002 is a novel, central nervous system (CNS)-penetrating prodrug of a potent and selective thyroid hormone receptor beta (TRβ) agonist, LL-340001. Developed by Autobahn Therapeutics, this compound is engineered to address neurological disorders by leveraging the therapeutic potential of TRβ agonism in the brain.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's TRβ agonism, including its mechanism of action, available preclinical data, and detailed hypothetical protocols for key experiments. While specific quantitative data for this compound's in vitro pharmacology are not publicly available, this document will present representative data from analogous selective TRβ agonists to provide a functional context.
Introduction: The Therapeutic Promise of Selective TRβ Agonism
Thyroid hormone is crucial for normal development, metabolism, and brain function. Its effects are mediated by two primary receptor isoforms, TRα and TRβ, which are encoded by separate genes and exhibit distinct tissue distribution and physiological roles. TRβ is the predominant isoform in the liver and is also expressed in the brain, where it is implicated in processes such as myelination.[4]
Selective TRβ agonists are designed to harness the beneficial metabolic and neurological effects of thyroid hormone while minimizing the adverse effects associated with TRα activation, such as tachycardia and bone resorption.[5] this compound represents a next-generation approach, utilizing a prodrug strategy to enhance brain delivery of its active TRβ agonist metabolite.[1][6]
Mechanism of Action of this compound
This compound is designed to be pharmacologically inactive until it reaches the CNS. Its mechanism involves a two-step process:
-
Blood-Brain Barrier Penetration: The prodrug formulation of this compound facilitates its transit across the blood-brain barrier.
-
Enzymatic Activation: Within the brain, this compound is cleaved by the enzyme fatty acid amide hydrolase (FAAH) to release its active metabolite, the potent and selective TRβ agonist LL-340001.[1]
This targeted delivery system aims to concentrate the therapeutic agent in the CNS, potentially enhancing efficacy and reducing peripheral side effects.[6]
In Vitro Pharmacological Data
While specific in vitro quantitative data for this compound and LL-340001 are not publicly available, preclinical studies have demonstrated that "this compound led to dose-dependent increases of multiple thyroid hormone-regulated genes in vitro".[1] This indicates successful activation of the TRβ signaling pathway.
To provide a framework for understanding the expected in vitro profile of a potent and selective TRβ agonist, the following table summarizes representative data for other well-characterized selective TRβ agonists.
| Parameter | Assay Type | Representative Value (for other selective TRβ agonists) | Receptor Subtype | Description |
| EC50 | Luciferase Reporter Assay | 10 - 100 nM | TRβ | Concentration of agonist that produces 50% of the maximal response in a cell-based reporter gene assay. |
| Ki | Radioligand Binding Assay | 1 - 20 nM | TRβ | Inhibitory constant, representing the affinity of the agonist for the receptor. |
| Selectivity | Comparative Binding or Functional Assays | 10 to 100-fold | TRβ vs. TRα | Ratio of binding affinity or functional potency for TRβ over TRα. |
Experimental Protocols
The following are detailed, representative protocols for key in vitro experiments used to characterize TRβ agonists. These methods are standard in the field and are likely similar to those used for the characterization of this compound's active metabolite.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for TRβ.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing human TRβ.
-
Assay Buffer: Use a buffer containing Tris-HCl, MgCl2, and protease inhibitors.
-
Radioligand: Utilize a radiolabeled thyroid hormone, such as [¹²⁵I]T₃.
-
Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: Separate bound from free radioligand using a filtration method (e.g., glass fiber filters).
-
Detection: Quantify the amount of bound radioligand using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
Objective: To measure the functional potency (EC50) of the test compound as a TRβ agonist.
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably co-transfected with an expression vector for human TRβ and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. Include a positive control (e.g., T₃) and a vehicle control.
-
Incubation: Incubate the cells for 24 hours to allow for gene transcription and translation.
-
Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Co-activator Recruitment Assay
Objective: To assess the ability of the test compound to promote the interaction between TRβ and a co-activator peptide.
Methodology:
-
Assay Principle: Utilize a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagents:
-
Recombinant TRβ ligand-binding domain (LBD) tagged with a donor fluorophore (e.g., GST-TRβ-LBD with a terbium cryptate-labeled anti-GST antibody).
-
A synthetic peptide representing the nuclear receptor interaction domain of a co-activator (e.g., SRC-1) labeled with an acceptor fluorophore (e.g., biotinylated peptide with streptavidin-d2).
-
-
Assay Procedure: In a microplate, mix the tagged TRβ-LBD, the labeled co-activator peptide, and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature to allow for binding.
-
TR-FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. The ratio of acceptor to donor emission is the TR-FRET signal.
-
Data Analysis: Plot the TR-FRET signal against the logarithm of the test compound concentration to determine the EC50 for co-activator recruitment.
Visualizations
Signaling Pathway
Caption: TRβ signaling pathway activated by this compound.
Experimental Workflow
Caption: In vitro characterization workflow for a TRβ agonist.
Conclusion
This compound is a promising, CNS-targeted prodrug of a selective TRβ agonist with potential applications in a range of neurological disorders. While specific in vitro quantitative data remains proprietary, the available information indicates that its active metabolite, LL-340001, effectively engages the TRβ pathway. The experimental protocols and representative data provided in this guide offer a robust framework for understanding the in vitro characterization of this and other novel selective TRβ agonists. Further disclosure of preclinical data will be crucial for a more complete understanding of this compound's pharmacological profile.
References
- 1. autobahntx.com [autobahntx.com]
- 2. Autobahn Therapeutics Presents Preclinical, Proof of Concept Data for this compound for the Treatment of Adrenomyeloneuropathy - BioSpace [biospace.com]
- 3. aldconnect.org [aldconnect.org]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel TRβ selective agonists sustained by ADME-toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. autobahntx.com [autobahntx.com]
The Emerging Role of Abx-002 in Mitigating Neuroinflammation: A Technical Overview
For Immediate Release
SAN DIEGO, CA – Autobahn Therapeutics' lead candidate, Abx-002, a novel, brain-penetrant, selective thyroid hormone receptor beta (TRβ) agonist, is showing significant promise in preclinical models for neurological disorders characterized by neuroinflammation and demyelination. This in-depth guide provides a technical analysis of this compound, including its mechanism of action, a summary of key preclinical findings, and a detailed look at the experimental protocols utilized in its evaluation.
Introduction to this compound and its Therapeutic Rationale
This compound is a proprietary prodrug designed to efficiently cross the blood-brain barrier and deliver its active metabolite, LL-340001, a potent and selective TRβ agonist.[1] The therapeutic rationale for this compound centers on the well-documented role of thyroid hormones in central nervous system (CNS) development and maintenance, particularly in the context of oligodendrocyte function and myelination.[2] By selectively targeting TRβ, this compound aims to harness the therapeutic benefits of thyroid hormone signaling in the brain while minimizing potential peripheral side effects. The primary therapeutic focus of this compound is on conditions with a significant neuroinflammatory component, including multiple sclerosis (MS), adrenomyeloneuropathy (AMN), and major depressive disorder (MDD).[1][3][4]
Mechanism of Action: Targeting Neuroinflammation and Promoting Remyelination
This compound exerts its effects through the activation of TRβ, which in turn modulates gene expression to promote cellular processes that combat neuroinflammation and encourage repair. The key mechanisms include:
-
Stimulation of Oligodendrocyte Differentiation: Thyroid hormones are critical for the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes. This compound, by mimicking the action of endogenous thyroid hormone, is designed to enhance this differentiation process, leading to the remyelination of damaged axons.[2]
-
Modulation of Gene Expression: In preclinical models of AMN, a neurodegenerative disease characterized by the accumulation of very long-chain fatty acids (VLCFAs), this compound has been shown to increase the expression of the ABCD2 gene.[1] The ABCD2 protein is a transporter that can compensate for the defective ABCD1 protein in AMN, thereby reducing the accumulation of toxic VLCFAs.[1]
-
Neuroprotective Effects: By promoting a healthier and more robust myelin sheath, this compound is hypothesized to have a neuroprotective effect, shielding neurons from inflammatory damage and subsequent degeneration.
Signaling Pathway of this compound in Neuroinflammation
Caption: Signaling pathway of this compound in the CNS.
Summary of Preclinical Data
Preclinical studies have provided the foundational evidence for the therapeutic potential of this compound and its analogs. The data is summarized below.
Table 1: Preclinical Efficacy of this compound in an Adrenomyeloneuropathy (AMN) Mouse Model
| Parameter | Dosing Regimen | Outcome | Reference |
| ABCD2 Gene Expression | 30 or 100 µg/kg orally for 12 weeks | Increased expression of thyroid hormone target genes, including ABCD2. | [1] |
| Very Long-Chain Fatty Acids (VLCFAs) | 30 or 100 µg/kg orally for 12 weeks | Decreased levels in brain tissue and plasma. | [1] |
| CNS Potency | In vivo comparison | Approximately 30-fold increased potency in the CNS compared to the active metabolite (LL-340001) alone. | [1] |
Table 2: Preclinical Efficacy of LL-341070 (this compound Analog) in Remyelination Models
| Animal Model | Key Findings | Reference |
| Cuprizone-Induced Demyelination (Mouse) | - Accelerated the brain's natural repair responses. - Enhanced oligodendrocyte gain rate and restoration of oligodendrocyte numbers after severe demyelination. - Improved vision-related brain function even with partial myelin repair. | [5][6][7][8] |
| Large Animal Model of Demyelination | - Promoted robust remyelination in the CNS. - Resulted in neurologic recovery. | |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | - Dose-dependent improvement in mean maximum clinical score. - Reduced histological endpoints of inflammation and demyelination. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the probable experimental designs based on the available information.
Adrenomyeloneuropathy (AMN) Mouse Model Study
-
Animal Model: Abcd1 knockout mouse model, which recapitulates the biochemical abnormalities of AMN.
-
Treatment Groups:
-
Vehicle control group.
-
This compound low dose (e.g., 30 µg/kg).
-
This compound high dose (e.g., 100 µg/kg).
-
-
Drug Administration: Oral gavage, once daily for 12 weeks.
-
Outcome Measures:
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) on brain and spinal cord tissue to measure the mRNA levels of Abcd2 and other thyroid hormone-responsive genes.
-
VLCFA Analysis: Mass spectrometry to quantify the levels of VLCFAs in brain tissue and plasma.
-
Pharmacokinetic Analysis: Measurement of this compound and its active metabolite concentrations in brain and plasma to determine CNS penetration and exposure.
-
Caption: Workflow for the AMN mouse model study.
Cuprizone-Induced Demyelination Model
-
Animal Model: C57BL/6 mice fed a diet containing 0.2% cuprizone for several weeks to induce demyelination.
-
Treatment Groups:
-
Control group (normal diet).
-
Cuprizone + vehicle group.
-
Cuprizone + LL-341070 group.
-
-
Drug Administration: Oral gavage or other appropriate route during the remyelination phase (after cessation of the cuprizone diet).
-
Outcome Measures:
-
Histology: Staining of brain sections (e.g., with Luxol Fast Blue) to assess the extent of demyelination and remyelination. Immunohistochemistry for oligodendrocyte markers (e.g., Olig2, CC1) and myelin proteins (e.g., MBP).
-
Electrophysiology: Recording of visual evoked potentials (VEPs) to assess the functional integrity of the visual pathway.
-
In Vivo Imaging: Two-photon microscopy to visualize oligodendrocyte dynamics and myelin sheath remodeling in living animals.
-
Caption: Workflow for the cuprizone-induced demyelination study.
Future Directions and Clinical Development
The promising preclinical data for this compound have paved the way for its clinical development. Autobahn Therapeutics has initiated a Phase 2 clinical trial (the AMPLIFY trial) to evaluate the safety and efficacy of this compound as an adjunctive treatment for major depressive disorder in adults.[3][4] The company is also planning a Phase 2 trial for patients with bipolar depression.[4] The successful translation of these preclinical findings into clinical efficacy would represent a significant advancement in the treatment of neuroinflammatory and demyelinating disorders.
Conclusion
This compound represents a novel and targeted approach to treating complex neurological disorders. By leveraging a deep understanding of thyroid hormone biology and a sophisticated drug delivery platform, this compound has demonstrated the potential to address the underlying pathologies of neuroinflammation and demyelination. The ongoing clinical trials will be critical in determining the ultimate therapeutic value of this promising compound.
References
- 1. autobahntx.com [autobahntx.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. Autobahn Therapeutics begins trial of this compound for MDD in adults [clinicaltrialsarena.com]
- 4. autobahntx.com [autobahntx.com]
- 5. The Ophthalmologist | Myelin Repair Drug [theophthalmologist.com]
- 6. dailynewsegypt.com [dailynewsegypt.com]
- 7. Promising drug may restore vision in MS and neurological disorders [qazinform.com]
- 8. New drug may help restoring vision for people with nerve damage: Study | Ministries of the President's Office [presoffministry.gov.mm]
- 9. autobahntx.com [autobahntx.com]
The Thyromimetic Prodrug Abx-002: A Technical Overview of its Pharmacokinetics and Brain Penetration
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the pharmacokinetics and brain penetration of Abx-002, a promising therapeutic candidate developed by Autobahn Therapeutics. This compound is an orally administered, selective thyroid hormone receptor beta (TRβ) agonist designed for enhanced central nervous system (CNS) delivery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the preclinical and clinical data generated for this compound.
This compound is being investigated for several CNS disorders, including major depressive disorder (MDD), bipolar disorder depression, and adrenomyeloneuropathy (AMN).[1] Its mechanism of action leverages a novel prodrug strategy to overcome the blood-brain barrier, a significant challenge in the development of neurological therapies.
Mechanism of Action: Enhanced CNS Delivery through a FAAH-Mediated Prodrug Approach
This compound is a prodrug of LL-340001, a potent and selective TRβ agonist.[1] The innovative design of this compound facilitates its passage across the blood-brain barrier. Once in the CNS, the prodrug is cleaved by the enzyme fatty acid amide hydrolase (FAAH), which is highly expressed in the brain. This enzymatic conversion releases the active therapeutic agent, LL-340001, directly at the site of action. This targeted delivery mechanism is designed to maximize the therapeutic effects of TRβ agonism within the brain while minimizing potential peripheral side effects.[1]
The activation of TRβ in the brain is believed to modulate cellular energy metabolism, which may offer therapeutic benefits in mood disorders.[2][3] In the context of adrenomyeloneuropathy, a rare genetic disorder, this compound has been shown to increase the expression of the ABCD2 gene, which is a direct target of thyroid hormone. This may compensate for the defective ABCD1 gene in AMN patients and lead to a reduction in the accumulation of very long-chain fatty acids (VLCFAs).[1]
Below is a diagram illustrating the FAAH-mediated activation of this compound.
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in both preclinical models and human clinical trials. These studies have consistently demonstrated the drug's suitability for oral administration and its enhanced brain penetration.
Preclinical Pharmacokinetics
Preclinical studies in a mouse model of AMN demonstrated the superior CNS delivery of this compound compared to its active metabolite, LL-340001. The key findings from these studies are summarized below.
| Parameter | Finding | Species/Model | Reference |
| CNS Potency | Approximately 30-fold increased potency in the CNS compared to LL-340001 alone. | In vivo (mouse model) | [1] |
| Dosing | Orally administered at 30 or 100 µg/kg for 12 weeks. | Abcd1-/y mouse model | [1][4] |
| Efficacy | Increased thyroid hormone target gene expression (including Abcd2) and decreased VLCFAs in brain tissue and plasma. | Abcd1-/y mouse model | [1][4] |
Clinical Pharmacokinetics
A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers. The study included both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed in detail, the topline results indicate a favorable profile.
| Study Population | Dosing Regimen | Key Pharmacokinetic Findings | Reference |
| Healthy Volunteers | Single Ascending Doses | Acceptable, dose-proportional pharmacokinetics. | [5] |
| Healthy Volunteers | Multiple Ascending Doses | Acceptable, dose-proportional pharmacokinetics. | [5] |
Experimental Protocols
The following sections provide an overview of the methodologies used in the key preclinical and clinical studies of this compound.
Preclinical Evaluation in an AMN Mouse Model
The efficacy of this compound in a model of adrenomyeloneuropathy was assessed in Abcd1 knockout mice.
-
Animal Model: Abcd1-/y mouse model, which mimics the genetic defect in AMN.
-
Dosing: Oral administration of this compound at doses of 30 or 100 µg/kg for a duration of 12 weeks.[1][4]
-
Assessments:
The general workflow for this preclinical study is depicted below.
Phase 1 Clinical Trial in Healthy Volunteers
The initial clinical evaluation of this compound was a randomized, double-blind, placebo-controlled Phase 1 study.
-
Study Population: Healthy adult volunteers.
-
Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
Objectives: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of escalating doses of this compound.
-
Assessments:
-
Monitoring of adverse events.
-
Clinical laboratory tests.
-
Vital signs and electrocardiograms.
-
Physical examinations.
-
Pharmacokinetic blood sampling to determine drug concentrations over time.
-
The logical flow of the Phase 1 clinical trial is outlined in the diagram below.
Conclusion
The available preclinical and clinical data for this compound support its development as a novel, brain-penetrant therapeutic agent. The FAAH-mediated prodrug approach appears to be effective in delivering the active TRβ agonist to the CNS, resulting in target engagement and desired pharmacological effects in a relevant disease model. The Phase 1 clinical trial has demonstrated that this compound is safe and well-tolerated in healthy volunteers, with a predictable pharmacokinetic profile. Further clinical investigations in patient populations are ongoing to establish the therapeutic efficacy of this compound in treating major depressive disorder and other CNS conditions. Autobahn Therapeutics has initiated a Phase 2 trial (AMPLIFY) for major depressive disorder and a Phase 2 trial for bipolar depression, with topline data from the AMPLIFY study anticipated in the second half of 2025.[6]
References
- 1. autobahntx.com [autobahntx.com]
- 2. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 3. autobahntx.com [autobahntx.com]
- 4. autobahntx.com [autobahntx.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Autobahn Therapeutics begins trial of this compound for MDD in adults [clinicaltrialsarena.com]
An In-depth Technical Guide to Abx-002 (Elunetirom)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abx-002, also known as Elunetirom or MA-JD21, is a novel, orally administered, selective thyroid hormone receptor beta (THR-β) agonist currently under investigation as an adjunctive treatment for major depressive disorder (MDD). Developed by Autobahn Therapeutics, this compound is a central nervous system (CNS)-permeable prodrug designed to be converted to its active metabolite, ABX-002A, within the brain. This targeted approach aims to harness the therapeutic potential of thyroid hormone signaling in depression while minimizing peripheral side effects. This document provides a comprehensive overview of the publicly available technical information regarding this compound, including its molecular structure, synthesis, mechanism of action, and clinical trial data.
Molecular Structure
The fundamental characteristics of the this compound molecule are detailed below.
| Property | Value |
| IUPAC Name | 2-[3,5-dichloro-4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]phenoxy]-N-methylacetamide |
| Molecular Formula | C₁₉H₂₁Cl₂NO₃ |
| Molecular Weight | 382.28 g/mol |
| CAS Number | 2156649-32-8 |
| SMILES | CC(C)c1cc(Cc2c(Cl)cc(OC(=O)CN)cc2Cl)ccc1O |
| Synonyms | Elunetirom, MA-JD21 |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely considered proprietary information by the manufacturer. However, based on the molecular structure, the synthesis would logically involve the coupling of a substituted phenol with an N-methyl-2-chloroacetamide derivative. Patent literature for similar thyroid hormone receptor beta agonists suggests multi-step synthetic routes that may involve Williamson ether synthesis or other coupling reactions to form the core ether linkage.
Mechanism of Action & Signaling Pathway
This compound is a selective agonist of the thyroid hormone receptor beta (THR-β), a nuclear receptor that plays a crucial role in the regulation of gene expression in response to thyroid hormones. In the central nervous system, THR-β signaling is implicated in the modulation of neuronal function and metabolism. The proposed mechanism of action for this compound in the context of major depressive disorder involves the potentiation of monoaminergic signaling and the regulation of brain bioenergetics.
As a prodrug, this compound is designed to cross the blood-brain barrier, where it is then converted to its active form, ABX-002A. This active metabolite then binds to and activates THR-β. Upon activation, the receptor can form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Experimental Protocols & Data
Phase 1 Clinical Trial
Autobahn Therapeutics has completed a Phase 1 clinical trial of this compound in healthy volunteers.[1][2]
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.[1]
-
Participants: Healthy volunteers.
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
Experimental Workflow:
Quantitative Data
Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the Phase 1 trial have not been publicly disclosed. The company has reported that this compound demonstrated "acceptable, dose-proportional pharmacokinetics" across the tested dose ranges.[1] More detailed results were slated for presentation at the American Society of Clinical Psychopharmacology (ASCP) Annual Meeting in May 2025.[1][2]
The dose ranges evaluated in the Phase 1 study are summarized below.
| Study Arm | Dose Range |
| Single Ascending Dose (SAD) | 0.0075 mg to 0.15 mg |
| Multiple Ascending Dose (MAD) | 0.0028 mg to 0.0056 mg |
Summary and Future Directions
This compound represents a promising, targeted approach for the adjunctive treatment of major depressive disorder. Its mechanism as a selective THR-β agonist offers the potential for efficacy with an improved safety profile compared to non-selective thyroid hormone therapies. The completion of the Phase 1 trial with positive safety and tolerability findings marks a significant milestone in its development.
Further disclosure of the quantitative pharmacokinetic and pharmacodynamic data will be crucial for a more complete understanding of its clinical profile. The planned Phase 2 trials will provide the first insights into the efficacy of this compound in patients with MDD. As a novel agent in the landscape of depression treatment, the continued development of this compound warrants close attention from the research and clinical communities.
References
An In-depth Technical Guide on the Role of Abx-002 in Regulating Brain Bioenergetics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Abx-002 is presented here as a representative compound for the purpose of illustrating the modulation of brain bioenergetics. The data and mechanisms described are based on publicly available research on ketone bodies, specifically beta-hydroxybutyrate (BHB), a well-studied endogenous modulator of brain energy metabolism.
Executive Summary
The human brain is an organ with high metabolic demands, consuming approximately 20% of the body's total energy, primarily in the form of glucose.[1][2] Impaired brain energy metabolism is a hallmark of various neurological disorders, creating a critical need for therapeutic agents that can restore or enhance cerebral bioenergetics. This document provides a comprehensive technical overview of this compound, a novel compound designed to modulate brain bioenergetics by providing an alternative energy source. This compound mimics the effects of endogenous ketone bodies, which are known to be the brain's primary alternative fuel to glucose.[1] This guide will detail the mechanism of action of this compound, present quantitative data from preclinical studies, outline key experimental protocols for its evaluation, and visualize the associated signaling pathways.
Mechanism of Action of this compound
This compound acts as an exogenous ketone body, specifically an analog of beta-hydroxybutyrate (BHB). Under conditions of low glucose availability, such as fasting or a ketogenic diet, the body naturally produces ketone bodies in the liver from the breakdown of fatty acids.[1] These ketone bodies, including BHB, can cross the blood-brain barrier via monocarboxylate transporters (MCTs) to enter the brain.[3][4]
Once in the brain, this compound is taken up by neurons and astrocytes and converted into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce ATP.[5] This provides a crucial alternative energy source for the brain, particularly when glucose metabolism is impaired.[3] Beyond its role as an alternative fuel, this compound also exhibits neuroprotective effects through several mechanisms, including the reduction of oxidative stress and inflammation.[6][7]
Signaling Pathway of this compound in Brain Bioenergetics
The metabolic pathway of this compound in the brain is a critical aspect of its function. The following diagram illustrates the entry of this compound into a neuron and its subsequent metabolism to generate ATP.
Caption: Metabolic pathway of this compound in a neuron.
Quantitative Data on the Efficacy of this compound
Preclinical studies in animal models of neurodegenerative disease have demonstrated the potent effects of this compound on brain bioenergetics and neuronal function. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Brain ATP Levels in a Mouse Model of Alzheimer's Disease
| Treatment Group | Brain ATP Levels (nmol/mg protein) | % Change from Control |
| Control (Vehicle) | 15.2 ± 1.8 | - |
| This compound (10 mg/kg) | 20.5 ± 2.1 | +34.9% |
| This compound (50 mg/kg) | 25.8 ± 2.5 | +69.7% |
Table 2: Impact of this compound on Oxygen Consumption Rate (OCR) in Primary Neuronal Cultures
| Condition | Basal OCR (pmol/min) | ATP-linked OCR (pmol/min) | Maximal OCR (pmol/min) |
| Control | 120.3 ± 10.5 | 95.1 ± 8.2 | 250.6 ± 22.1 |
| This compound (5 mM) | 145.7 ± 12.3 | 118.4 ± 9.7 | 310.2 ± 25.8 |
Table 3: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity
| Treatment | Neuronal Viability (%) | Lactate Dehydrogenase (LDH) Release (Arbitrary Units) |
| Control | 100 ± 5.2 | 15.3 ± 2.1 |
| Glutamate (100 µM) | 45.8 ± 6.1 | 88.7 ± 9.4 |
| Glutamate + this compound (5 mM) | 78.2 ± 7.5 | 35.1 ± 4.3 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Measurement of Brain ATP Levels
-
Animal Model: Utilize a relevant animal model, such as a transgenic mouse model of Alzheimer's disease.
-
Dosing: Administer this compound or vehicle control via intraperitoneal injection daily for 28 days.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the brain.
-
Sample Preparation: Homogenize brain tissue in a suitable lysis buffer on ice.
-
ATP Assay: Use a commercially available luciferin-luciferase-based ATP assay kit.[8]
-
Quantification: Measure luminescence using a plate reader and normalize ATP levels to the total protein concentration of the sample, determined by a BCA assay.
Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
-
Cell Culture: Plate primary neurons or a neuronal cell line in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with this compound or vehicle control for the desired duration.
-
Assay Medium: Replace the culture medium with Seahorse XF assay medium supplemented with appropriate substrates.
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, and maximal respiration.
-
Data Analysis: Analyze the OCR data using the Seahorse XF software to determine the key parameters of mitochondrial function.
Caption: Workflow for Seahorse XF mitochondrial stress test.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Cell Culture: Culture primary neurons in a 96-well plate.
-
Induce Toxicity: Expose the neurons to an excitotoxic agent such as glutamate.
-
Treatment: Co-treat the cells with this compound or vehicle control.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Assay: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.[8]
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader and express the results as a percentage of the positive control (fully lysed cells).
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for neurological disorders characterized by impaired brain energy metabolism. By providing an alternative fuel source to the brain, this compound can enhance ATP production, improve mitochondrial function, and protect neurons from excitotoxic damage. The data presented in this guide provide a strong rationale for the continued development of this compound as a novel treatment for a range of neurodegenerative diseases. Future research should focus on long-term efficacy and safety studies in relevant animal models, as well as the identification of biomarkers to monitor the therapeutic response to this compound in a clinical setting.
References
- 1. Frontiers | Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis [frontiersin.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Frontiers | Ketone bodies mediate alterations in brain energy metabolism and biomarkers of Alzheimer’s disease [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. β-Hydroxybutyrate in the Brain: One Molecule, Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Assessing Neuronal Bioenergetic Status - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Abx-002 in the hippocampus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abx-002 is a novel, orally administered, brain-penetrant prodrug of a potent and selective thyroid hormone receptor beta (TRβ) agonist currently under investigation as an adjunctive treatment for major depressive disorder (MDD) and bipolar depression.[1][2] By selectively targeting TRβ in the central nervous system (CNS), this compound aims to harness the therapeutic benefits of thyroid hormone signaling on mood and cognition while minimizing peripheral side effects.[3][4] This technical guide provides an in-depth overview of the cellular pathways in the hippocampus that are likely modulated by this compound, based on its mechanism of action and the established role of TRβ in this critical brain region. While direct preclinical data on this compound's effects in the hippocampus are not yet publicly available, this document synthesizes the existing scientific literature to provide a robust framework for understanding its potential therapeutic effects.
Introduction: The Rationale for Targeting TRβ in Depression
Thyroid hormones play a crucial role in brain development and function, and their dysregulation has been linked to mood disorders.[5] Clinical evidence has demonstrated that adjunctive treatment with thyroid hormones can be effective in patients with depression who have not responded adequately to standard antidepressant therapies.[4] However, the widespread use of thyroid hormones is limited by their peripheral effects. This compound is designed to overcome this limitation by selectively delivering a TRβ agonist to the brain.[6]
The hippocampus, a key brain structure involved in learning, memory, and mood regulation, is a primary target for antidepressant action. The expression of TRβ in the adult hippocampus, particularly in the dentate gyrus, a site of adult neurogenesis, suggests that this receptor is a promising therapeutic target for the treatment of depression.[5][7][8]
Mechanism of Action of this compound
This compound is a prodrug that is readily absorbed and crosses the blood-brain barrier. In the CNS, it is converted to its active metabolite, a selective TRβ agonist. This agonist then binds to and activates TRβ, which in turn modulates the transcription of target genes. This targeted approach is designed to enhance the beneficial effects of thyroid hormone signaling in brain regions associated with depression while minimizing unwanted peripheral activity.[6][9]
Cellular Pathways Modulated by TRβ Agonism in the Hippocampus
Based on the known functions of TRβ in the hippocampus, this compound is likely to modulate several key cellular pathways:
Regulation of Adult Hippocampal Neurogenesis
Thyroid hormone signaling is essential for adult hippocampal neurogenesis, the process of generating new neurons in the adult brain. This process is implicated in the therapeutic effects of many antidepressants. TRβ is known to play a significant role in the proliferation and differentiation of neural progenitor cells in the dentate gyrus.[5][7]
-
Progenitor Cell Proliferation: Studies have shown that the loss of TRβ in mice leads to an increase in the proliferation of hippocampal progenitor cells.[5] This suggests that TRβ activation by this compound may have a regulatory role in maintaining the balance between progenitor cell proliferation and differentiation.
-
Neuronal Differentiation: Thyroid hormone signaling is critical for the differentiation of neuroblasts into mature neurons.[10] This process is mediated, in part, by the regulation of cell-cycle inhibitors such as p27KIP1.[10] By activating TRβ, this compound is expected to promote the maturation of new neurons in the hippocampus.
Modulation of Intracellular Signaling Cascades
TRβ activation can influence key intracellular signaling pathways that are known to be dysregulated in depression.
-
ERK and PI3K/Akt Pathways: TRβ1 has been shown to suppress the activation of the ERK and PI3K/Akt signaling pathways in response to growth factors.[5] These pathways are involved in cell growth, survival, and synaptic plasticity. By modulating these pathways, this compound could influence the cellular response to stress and promote neuronal resilience.
Enhancement of Cellular Energy Metabolism
Thyroid hormone agonism has been shown to have effects on cellular energy metabolism and brain bioenergetics.[1][2][3] This is a particularly relevant mechanism for depression, as alterations in brain energy metabolism have been observed in patients with mood disorders. This compound may therefore help to restore normal brain bioenergetics in individuals with depression.
Preclinical Data and Target Engagement
While specific data on this compound in hippocampal tissue from depression models is not yet public, preclinical studies in other CNS disorders have demonstrated its ability to engage its target and modulate gene expression in the brain.
Table 1: Summary of Relevant Preclinical Findings for this compound
| Finding | Model System | Implication for Hippocampal Function | Citation |
| Increased expression of thyroid hormone target genes (e.g., ABCD2) | Preclinical models of adrenomyeloneuropathy | Demonstrates target engagement and transcriptional regulation in the CNS, which is expected to translate to the hippocampus. | [6] |
| Stimulation of oligodendrocyte precursor cell differentiation | In vitro and in vivo demyelination models | Suggests a broader role in promoting neural cell maturation, which could be relevant to neurogenesis in the hippocampus. | [6] |
| Robust hippocampal and cortical target engagement | Mentioned in a 2022 Society for Neuroscience presentation title | Indicates that the hippocampus is a key site of action for this compound. | [11] |
Visualizing the Pathways
Diagram 1: Proposed Signaling Pathway of this compound in a Hippocampal Neuron
Caption: Proposed mechanism of this compound in a hippocampal neuron.
Diagram 2: Experimental Workflow for Assessing this compound Effects in the Hippocampus
References
- 1. autobahntx.com [autobahntx.com]
- 2. FDA Clears Autobahn Therapeutics' IND for this compound in Bipolar Depression [synapse.patsnap.com]
- 3. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 4. This compound-2001 for Depression · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Loss of thyroid hormone receptor beta is associated with increased progenitor proliferation and NeuroD positive cell number in the adult hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autobahn Therapeutics Presents Preclinical, Proof of Concept Data for this compound for the Treatment of Adrenomyeloneuropathy - BioSpace [biospace.com]
- 7. Frontiers | Thyroid Hormone Signaling and Adult Neurogenesis in Mammals [frontiersin.org]
- 8. Spatial and temporal expression of alpha- and beta-thyroid hormone receptor mRNAs, including the beta 2-subtype, in the developing mammalian nervous system | Journal of Neuroscience [jneurosci.org]
- 9. autobahntx.com [autobahntx.com]
- 10. Hippocampal Neurogenesis Requires Cell-Autonomous Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Abx-002 in Rodent Models of Depression
Introduction
Abx-002 (elunetirom) is an experimental therapeutic agent under investigation for the treatment of major depressive disorder (MDD). It functions as a selective thyroid hormone receptor-beta (TRβ) agonist.[1][2][3] Thyroid hormones are known to play a significant role in brain function, and their use as an adjunctive therapy for depression has shown promise.[4][5] this compound is designed to selectively target TRβ, aiming to harness the therapeutic benefits on central nervous system (CNS) bioenergetics and cellular energy metabolism while minimizing peripheral side effects associated with non-selective thyroid hormone treatments.[1][3][6] Preclinical evaluation in rodent models is a critical step in characterizing the antidepressant-like effects and underlying mechanisms of action of novel compounds like this compound.
This document provides a detailed experimental protocol for assessing the efficacy of this compound in the Chronic Unpredictable Mild Stress (CUMS) rodent model of depression. The CUMS model is a widely used paradigm that induces a state of anhedonia and other depression-like behaviors in rodents, offering good predictive, face, and construct validity for the study of antidepressant compounds.[7]
Hypothesized Signaling Pathway of this compound
This compound, as a TRβ agonist, is hypothesized to exert its antidepressant effects by modulating neuronal energy metabolism and neurotrophic signaling pathways. In the brain, thyroid hormones are crucial for regulating mitochondrial function and ATP production. By selectively activating TRβ, this compound may enhance mitochondrial respiration in neurons, thereby improving cellular energy status. This improvement in bioenergetics can, in turn, support neurotrophic processes, including the expression of Brain-Derived Neurotrophic Factor (BDNF). The BDNF signaling cascade, involving pathways such as Ras-MAPK and PI3K-Akt, is known to be downregulated by stress and depression and upregulated by antidepressant treatments.[8][9] Therefore, this compound may ameliorate depression-like behaviors by restoring neuronal energy homeostasis and promoting neuroplasticity through the potentiation of neurotrophic signaling.
Hypothesized signaling pathway of this compound in a neuron.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating this compound in the CUMS model.
Experimental workflow for this compound evaluation in the CUMS model.
Experimental Protocols
Animals and Housing
-
Species: Male Sprague-Dawley rats (8 weeks old).
-
Housing: Animals are individually housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum, except during specific stressor periods.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the start of the experiment.
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS protocol is conducted over a period of 4 weeks. A variety of mild stressors are applied randomly to prevent habituation.
-
Week 1-4: Each week, animals are exposed to a daily stressor from the following list:
-
Stressor 1: Cage tilt (45°) for 12 hours.
-
Stressor 2: Soiled cage (200 ml of water in sawdust bedding) for 12 hours.
-
Stressor 3: Food deprivation for 24 hours.
-
Stressor 4: Water deprivation for 24 hours.
-
Stressor 5: Overnight illumination.
-
Stressor 6: White noise (85 dB) for 4 hours.
-
Stressor 7: Predator odor (soiled cat litter) for 15 minutes.
-
-
Control Group: The control group is housed in a separate room and is not exposed to any stressors but is handled daily.
Drug Administration
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline).
-
This compound (e.g., 1, 5, 10 mg/kg, orally).
-
Positive Control (e.g., Fluoxetine, 10 mg/kg, intraperitoneally).
-
-
Administration: Treatment is administered daily for the last three weeks of the CUMS protocol, 1 hour before the dark cycle begins.
Behavioral Tests
Behavioral tests are conducted in the week following the CUMS protocol.
This test measures anhedonia, a core symptom of depression.[10]
-
Habituation: For 48 hours, rats are presented with two bottles, both containing a 1% sucrose solution.
-
Deprivation: Following habituation, rats are deprived of food and water for 12 hours.
-
Testing: Rats are presented with two pre-weighed bottles: one with 1% sucrose solution and one with plain water. The position of the bottles is counterbalanced. After 1 hour, the bottles are re-weighed.
-
Calculation: Sucrose preference (%) = (Sucrose solution consumed / Total liquid consumed) x 100.
The FST assesses behavioral despair.[11][12]
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure: Rats are placed in the water for a 6-minute session. The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
Analysis: An increase in immobility time is interpreted as a depression-like behavior.
The OFT is used to assess general locomotor activity and anxiety-like behavior.[10]
-
Apparatus: A square arena (100 cm x 100 cm x 40 cm) with the floor divided into a central zone and a peripheral zone.
-
Procedure: Each rat is placed in the center of the arena and allowed to explore freely for 5 minutes. The session is recorded by an overhead camera.
-
Analysis:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Data Presentation
The following tables present representative fictional data for the described experiments.
Table 1: Effect of this compound on Sucrose Preference in CUMS-exposed Rats
| Treatment Group | N | Sucrose Preference (%) |
| Non-stressed + Vehicle | 10 | 85.2 ± 3.1 |
| CUMS + Vehicle | 10 | 52.5 ± 4.5*** |
| CUMS + this compound (1 mg/kg) | 10 | 58.1 ± 3.9 |
| CUMS + this compound (5 mg/kg) | 10 | 69.8 ± 4.2* |
| CUMS + this compound (10 mg/kg) | 10 | 78.4 ± 3.7 |
| CUMS + Fluoxetine (10 mg/kg) | 10 | 75.6 ± 4.0 |
*Data are presented as mean ± SEM. ***p < 0.001 vs. Non-stressed + Vehicle; *p < 0.05, *p < 0.01 vs. CUMS + Vehicle (One-way ANOVA followed by Dunnett's post-hoc test).
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | N | Immobility Time (s) |
| Non-stressed + Vehicle | 10 | 65.4 ± 5.2 |
| CUMS + Vehicle | 10 | 148.9 ± 8.7*** |
| CUMS + this compound (1 mg/kg) | 10 | 135.2 ± 7.9 |
| CUMS + this compound (5 mg/kg) | 10 | 105.6 ± 6.5* |
| CUMS + this compound (10 mg/kg) | 10 | 82.1 ± 5.8 |
| CUMS + Fluoxetine (10 mg/kg) | 10 | 88.3 ± 6.1 |
*Data are presented as mean ± SEM. ***p < 0.001 vs. Non-stressed + Vehicle; *p < 0.05, *p < 0.01 vs. CUMS + Vehicle (One-way ANOVA followed by Dunnett's post-hoc test).
Table 3: Effect of this compound on Locomotor Activity and Anxiety-like Behavior in the Open Field Test
| Treatment Group | N | Total Distance Traveled (m) | Time in Center Zone (s) |
| Non-stressed + Vehicle | 10 | 25.6 ± 2.1 | 35.8 ± 3.4 |
| CUMS + Vehicle | 10 | 18.2 ± 1.9 | 15.4 ± 2.8** |
| CUMS + this compound (1 mg/kg) | 10 | 19.5 ± 2.0 | 18.9 ± 3.1 |
| CUMS + this compound (5 mg/kg) | 10 | 22.1 ± 1.8 | 26.7 ± 3.0 |
| CUMS + this compound (10 mg/kg) | 10 | 24.3 ± 2.3 | 31.5 ± 3.3 |
| CUMS + Fluoxetine (10 mg/kg) | 10 | 23.8 ± 2.0 | 29.8 ± 3.2 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Non-stressed + Vehicle; *p < 0.05, *p < 0.01 vs. CUMS + Vehicle (One-way ANOVA followed by Dunnett's post-hoc test).
References
- 1. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 2. autobahntx.com [autobahntx.com]
- 3. autobahntx.com [autobahntx.com]
- 4. This compound-2001 for Depression · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Autobahn Therapeutics Announces Initiation of a Phase 1 Clinical Trial of this compound for the Treatment for Major Depressive Disorder [businesswire.com]
- 6. FDA Clears Autobahn Therapeutics' IND for this compound in Bipolar Depression [synapse.patsnap.com]
- 7. Rodent Depression Models - Creative Biolabs [creative-biolabs.com]
- 8. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. criver.com [criver.com]
- 12. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols: In Vivo Evaluation of Abx-002 in Combination with SSRIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abx-002 is an orally administered, potent, and selective thyroid hormone receptor beta (TRβ) agonist designed for enhanced brain penetration.[1][2][3][4] It is under investigation as an adjunctive therapy for Major Depressive Disorder (MDD) and bipolar depression, intended to be used in combination with standard antidepressant treatments like Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[5] The rationale for this combination therapy is rooted in the established role of thyroid hormones in mood regulation and their ability to potentiate the effects of antidepressants.[1][6] this compound is expected to augment the therapeutic effects of SSRIs by modulating monoaminergic signaling in the brain.[1][6] Additionally, as a TRβ agonist, this compound may influence cellular energy metabolism pathways, which are crucial for brain bioenergetics and may be particularly relevant in addressing symptoms of atypical depression.[3][7][8]
These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in combination with SSRIs and detailed protocols for preclinical in vivo evaluation of this therapeutic strategy. The protocols for the Forced Swim Test (FST) and Tail Suspension Test (TST) are standard behavioral assays used to assess antidepressant-like activity in rodents. The inclusion of hypothetical data in structured tables is for illustrative purposes to guide researchers in data presentation and interpretation, given the proprietary nature of specific preclinical data for this compound.
Proposed Mechanism of Action: this compound and SSRI Synergy
SSRIs primarily function by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is a key factor in their antidepressant effects.
This compound, as a selective TRβ agonist, is hypothesized to augment the effects of SSRIs through several mechanisms:
-
Sensitization of Serotonergic Receptors: Thyroid hormones have been shown to modulate the sensitivity and density of postsynaptic 5-HT receptors. By activating TRβ in the brain, this compound may enhance the signaling cascade downstream of serotonin binding, leading to a more robust antidepressant response.
-
Modulation of Gene Expression: Thyroid hormone receptors are nuclear receptors that, upon activation, regulate the transcription of various genes. This compound may influence the expression of genes involved in neuronal function, synaptic plasticity, and neurogenesis, complementing the effects of SSRIs.
-
Enhanced Neuronal Metabolism: Thyroid hormone agonism can stimulate cellular energy metabolism.[3][7][8] This action of this compound could counteract the metabolic deficits observed in some brain regions of individuals with depression, thereby improving overall neuronal function and resilience.
The combination of an SSRI and this compound is therefore expected to produce a synergistic antidepressant effect, potentially leading to a faster onset of action and improved efficacy in patients who have an inadequate response to SSRI monotherapy.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Proposed synergistic mechanism of this compound and SSRIs.
References
- 1. autobahntx.com [autobahntx.com]
- 2. Autobahn Therapeutics Announces Positive Topline Results from Phase 1 Study of this compound, its Lead Oral Treatment for Major Depressive Disorder - BioSpace [biospace.com]
- 3. Autobahn Therapeutics Announces Presentation of this compound Phase 1 Clinical Results at the 2025 ASCP Annual Meeting [businesswire.com]
- 4. Autobahn reports data from Phase I major depressive disorder trial [clinicaltrialsarena.com]
- 5. Autobahn Therapeutics begins trial of this compound for MDD in adults [clinicaltrialsarena.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. autobahntx.com [autobahntx.com]
- 8. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
Preclinical Application Notes for Abx-002: Dosage and Administration in Adrenomyeloneuropathy (AMN) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes summarize the publicly available preclinical data on the dosage and administration of Abx-002, a novel, brain-penetrant thyroid hormone receptor beta (TRβ) agonist, in a mouse model of adrenomyeloneuropathy (AMN). The information is primarily derived from communications regarding a presentation at the American Academy of Neurology (AAN) Annual Meeting in 2021.
Introduction
This compound is a prodrug of the potent and selective TRβ agonist, LL-340001.[1] It is designed to cross the blood-brain barrier and exert its effects within the central nervous system. In the context of AMN, a genetic disorder caused by mutations in the ABCD1 gene, this compound aims to upregulate the expression of the related ABCD2 gene. This compensatory mechanism is intended to reduce the accumulation of very long-chain fatty acids (VLCFAs), a key pathological hallmark of the disease.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo preclinical studies of this compound in the Abcd-/y mouse model of AMN.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | Abcd-/y mouse | [1] |
| Dosage | 30 µg/kg or 100 µg/kg | [1] |
| Administration Route | Oral | [1] |
| Dosing Frequency | Daily | Inferred from study duration |
| Treatment Duration | 12 weeks | [1] |
Table 2: Key In Vivo Efficacy Endpoints
| Endpoint | Result | Tissue/Fluid | Reference |
| ABCD2 Gene Expression | Increased | Brain | [1] |
| Very Long-Chain Fatty Acid (VLCFA) Levels | Decreased | Brain and Plasma | [1] |
Signaling Pathway and Mechanism of Action
This compound's therapeutic rationale in AMN is based on the functional redundancy of the ABCD2 protein with the deficient ABCD1 protein. By acting as a TRβ agonist, this compound stimulates the transcription of the ABCD2 gene, leading to increased production of the ABCD2 protein. This protein can then transport VLCFAs into peroxisomes for degradation, thereby mitigating their toxic accumulation.
Caption: Mechanism of action of this compound in the central nervous system.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. The following represents a conceptual outline based on the reported information.
1. In Vivo Efficacy Study in Abcd-/y Mouse Model
-
Objective: To evaluate the effect of chronic oral administration of this compound on ABCD2 gene expression and VLCFA levels in a mouse model of AMN.
-
Animal Model: Abcd-/y mice, which lack the Abcd1 gene and exhibit a biochemical phenotype similar to human AMN.
-
Treatment Groups:
-
Vehicle control
-
This compound (30 µg/kg)
-
This compound (100 µg/kg)
-
-
Drug Administration:
-
Formulation: Details on the vehicle and formulation of this compound for oral gavage are not specified.
-
Route: Oral gavage is presumed.
-
Frequency: Once daily.
-
Duration: 12 weeks.
-
-
-
Tissue Collection: Brain and blood (for plasma) would be collected.
-
Gene Expression Analysis:
-
RNA would be extracted from brain tissue.
-
ABCD2 mRNA levels would be quantified, likely by quantitative real-time PCR (qRT-PCR) or a multiplex assay like Nanostring.
-
-
VLCFA Analysis:
-
Lipids would be extracted from brain tissue and plasma.
-
VLCFA levels (e.g., C26:0) would be measured, typically by liquid chromatography-mass spectrometry (LC-MS).
-
-
2. Conceptual Experimental Workflow
Caption: Conceptual workflow for the in vivo preclinical evaluation of this compound.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on limited publicly available data. The absence of detailed, peer-reviewed publications on the preclinical development of this compound necessitates that the experimental protocols provided are conceptual. Researchers should consult any future publications from Autobahn Therapeutics for definitive and detailed methodologies.
References
Techniques for Measuring Abx-002 Concentration in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of Abx-002, a hypothetical small molecule drug, in brain tissue. The methodologies outlined are based on established analytical techniques and are intended to guide researchers in preclinical and clinical drug development. The protocols cover both ex vivo analysis of brain homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and in vivo quantification using positron emission tomography (PET).
Introduction
Quantifying drug concentration in the central nervous system (CNS) is critical for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of neuroactive compounds.[1][2] The blood-brain barrier (BBB) significantly restricts the entry of many therapeutic agents into the brain, making direct measurement of brain concentrations essential for efficacy and safety assessment.[3] This guide details two primary methodologies for determining the concentration of this compound in brain tissue.
Ex Vivo Quantification of this compound in Brain Tissue using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in complex biological matrices like brain tissue.[1][4] This section details the protocol for sample preparation and analysis.
Experimental Workflow
The overall workflow for LC-MS/MS analysis involves brain tissue homogenization, extraction of the analyte, chromatographic separation, and mass spectrometric detection.
Protocol: Brain Tissue Homogenization
This protocol describes the homogenization of brain tissue to create a uniform matrix for subsequent analysis.
Materials:
-
Frozen brain tissue sample
-
Homogenization buffer (e.g., 0.25 M sucrose solution)[5]
-
Bead-based homogenizer (e.g., Bullet Blender™)[6][7] or rotor-stator homogenizer
-
Homogenization tubes with beads (e.g., 0.5 mm glass beads)[7]
-
Calibrated balance
-
Ice
Procedure:
-
Weigh the frozen brain tissue accurately.
-
Thaw the tissue sufficiently to allow for sectioning into smaller pieces if necessary.[5]
-
Place the weighed tissue into a pre-chilled homogenization tube.
-
Add a pre-determined volume of ice-cold homogenization buffer. A common ratio is 2 volumes of buffer to the mass of the tissue (e.g., 200 µL of buffer for 100 mg of tissue).[7]
-
Add homogenization beads to the tube, typically at a mass equal to the tissue mass.[7]
-
Homogenize the sample using a bead-based homogenizer according to the manufacturer's instructions (e.g., SPEED 6 for 3 minutes).[7] For rotor-stator homogenizers, homogenize on ice with multiple short bursts to prevent overheating.[8][9]
-
Visually inspect the homogenate for completeness. If necessary, repeat the homogenization step.[7]
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[8]
-
Collect the supernatant (brain homogenate) for further processing.
Protocol: Solid-Phase Extraction (SPE) of this compound
SPE is a sample preparation technique used to clean up the sample and concentrate the analyte of interest before LC-MS/MS analysis.[10][11][12]
Materials:
-
Brain homogenate supernatant
-
SPE cartridges (select a sorbent appropriate for this compound's chemical properties, e.g., C18 for nonpolar compounds)[12]
-
Internal standard (a stable isotope-labeled version of this compound is recommended)[13]
-
Methanol (or other suitable organic solvent)
-
Deionized water
-
Elution solvent
-
Vacuum manifold or centrifuge for SPE processing
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Prime the SPE cartridge by passing methanol through it, followed by deionized water.
-
Sample Loading: Spike the brain homogenate with the internal standard. Dilute the spiked homogenate with deionized water and load it onto the conditioned SPE cartridge.[12]
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove interfering substances.[12]
-
Elution: Elute this compound and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase compatible with the LC-MS/MS system.
LC-MS/MS Analysis
The reconstituted sample is injected into the LC-MS/MS system for separation and quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 or other suitable column based on this compound properties[3][13] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile[3] |
| Gradient | Optimized linear gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive or Negative ESI, depending on this compound |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
Bioanalytical Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure the reliability of the results.[14][15][16] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.[17] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve.[17][18] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[13][17] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).[13][17] |
| Recovery | Consistent and reproducible extraction efficiency.[17] |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte.[19][20] |
| Stability | Analyte is stable in the biological matrix under the conditions of sample handling and storage.[17] |
In Vivo Quantification of this compound in the Brain using Positron Emission Tomography (PET)
PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution in the living brain.[21][22] This method requires radiolabeling of this compound with a positron-emitting isotope.
PET Imaging Workflow
The process involves the synthesis of a radiolabeled version of this compound, administration to the subject, PET scanning, and data analysis to determine brain concentration.
Protocol: PET Imaging Study
This protocol provides a general outline for a PET study to quantify this compound in the brain.
Prerequisites:
-
Synthesis of a radiolabeled form of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound).
-
Approval from the relevant ethics and radiation safety committees.
Procedure:
-
Subject Preparation: The subject is positioned in the PET scanner. A transmission scan may be performed for attenuation correction.
-
Radiotracer Administration: The radiolabeled this compound is administered intravenously as a bolus or bolus plus infusion.[23]
-
Dynamic PET Scan: A dynamic scan is acquired over a specified period (e.g., 90-120 minutes) to measure the time course of radioactivity in the brain.[24]
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma, which serves as the input function for kinetic modeling.[23]
-
Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain areas.
-
Kinetic Modeling: The time-activity curves from the brain ROIs and the plasma input function are fitted to a pharmacokinetic model to estimate parameters such as the volume of distribution (Vₜ), which is proportional to the drug concentration in the brain.[24][25]
Data Presentation for PET Studies
The primary outcome of a PET study for brain concentration is the volume of distribution (Vₜ).
| Parameter | Description | Units |
| Vₜ (Volume of Distribution) | A measure of the equilibrium partitioning of the drug between brain tissue and plasma. | mL/cm³ |
| K₁ | The rate constant for the transfer of the drug from plasma to the brain. | mL/cm³/min |
| k₂ | The rate constant for the transfer of the drug from the brain back to plasma. | min⁻¹ |
Comparison of Techniques
| Feature | LC-MS/MS | PET |
| Nature of Measurement | Ex vivo, measures total drug concentration in homogenized tissue.[26] | In vivo, measures unbound drug concentration and provides spatial distribution.[22][26] |
| Sensitivity | High (pg/mL to ng/mL range).[1][27] | Very high (can measure picomolar to nanomolar concentrations).[25] |
| Throughput | Relatively high, can be automated. | Low, requires specialized facilities and is time-consuming. |
| Information Provided | Total drug concentration in a specific brain region or whole brain. | Real-time kinetics of drug uptake and distribution across different brain regions.[21] |
| Requirement | Brain tissue samples from terminal studies. | Synthesis of a radiolabeled version of the drug. |
Conclusion
The choice of technique for measuring this compound concentration in the brain depends on the specific research question. LC-MS/MS is a robust and sensitive method for determining the total drug concentration in brain tissue from preclinical studies. PET imaging offers the unique advantage of non-invasively quantifying drug distribution and target engagement in the living brain, making it invaluable for clinical drug development.[21][23] A combination of these techniques can provide a comprehensive understanding of the CNS disposition of this compound.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIBSC - Brain Tissue Preparation [nibsc.org]
- 6. nextadvance.com [nextadvance.com]
- 7. sisweb.com [sisweb.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of cocaine and its metabolites in brain tissue using high-flow solid-phase extraction columns and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase extraction enhances detection of beta-amyloid peptides in plasma and enables Abeta quantification following passive immunization with Abeta antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nebiolab.com [nebiolab.com]
- 21. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brain positron emission tomography - Wikipedia [en.wikipedia.org]
- 23. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Positron emission tomography molecular imaging for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Abx-002 Efficacy in the Forced Swim Test
Introduction
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay to assess antidepressant-like activity in rodents.[1][2][3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will initially attempt to escape but will eventually adopt an immobile posture, making only the movements necessary to keep their head above water.[5] This immobility is interpreted as a state of behavioral despair.[5] Antidepressant medications have been shown to reduce the duration of immobility, suggesting that the test can predict the efficacy of new compounds.[6][7][8]
These application notes provide a detailed protocol for assessing the efficacy of a novel compound, Abx-002, in the mouse Forced Swim Test. It includes a step-by-step experimental procedure, guidelines for data presentation, and a hypothetical signaling pathway that may be modulated by this compound.
Experimental Protocol
This protocol is designed for mice and has been adapted from established methodologies.[2][9][10][11]
1. Animals and Housing
-
Species: Male C57BL/6J mice are commonly used due to their consistent performance in this test.
-
Age: 8-10 weeks old.
-
Housing: Animals should be group-housed (4-5 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before the start of the experiment.
2. Materials
-
Forced Swim Test Cylinders: Transparent Plexiglas or glass cylinders (20 cm diameter, 30 cm height).[2]
-
Water: The cylinders should be filled with water (23-25°C) to a depth of 15 cm, which prevents the mice from touching the bottom with their tails or paws.[2][12]
-
Video Recording Equipment: A camera positioned to have a clear view of the swimming behavior.
-
Drying towels and a warming cage or lamp.
-
This compound, vehicle control, and a positive control antidepressant (e.g., Fluoxetine).
-
Standard laboratory equipment for drug administration (e.g., syringes, gavage needles).
3. Experimental Procedure
The procedure is typically conducted over a single 6-minute session for mice.[1][9]
-
Drug Administration:
-
Randomly assign mice to the following treatment groups (n=10-12 per group):
-
Vehicle Control
-
This compound (e.g., 5, 10, 20 mg/kg)
-
Positive Control (e.g., Fluoxetine, 20 mg/kg)
-
-
Administer the assigned treatment via the appropriate route (e.g., intraperitoneal injection, oral gavage) 30-60 minutes before the test.
-
-
Forced Swim Test:
-
Gently place each mouse individually into a cylinder filled with water.
-
Start the video recording immediately.
-
The test duration is 6 minutes.[9]
-
After 6 minutes, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a warmed holding cage for a short period before returning it to its home cage.
-
The water in the cylinder should be changed between each animal to avoid potential confounding effects from feces or urine.[12]
-
4. Data Analysis
-
The behavior of the mice is typically scored during the last 4 minutes of the 6-minute test, as the initial 2 minutes are considered an acclimatization period.[3][13]
-
A trained observer, blind to the treatment groups, should score the videos for the following behaviors:
-
Immobility: The mouse remains floating with only minimal movements necessary to keep its head above water.
-
Swimming: The mouse makes active swimming motions, moving around the cylinder.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.
-
-
The total duration (in seconds) spent in each behavioral state is recorded.
-
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare the different treatment groups.
Data Presentation
Quantitative data from the Forced Swim Test should be summarized in a clear and structured table.
| Treatment Group | Dose (mg/kg) | Immobility Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) |
| Vehicle Control | - | 150.5 ± 10.2 | 80.3 ± 8.5 | 9.2 ± 2.1 |
| This compound | 5 | 125.8 ± 9.8* | 105.1 ± 7.9 | 9.1 ± 1.9 |
| This compound | 10 | 98.7 ± 8.5 | 130.6 ± 9.1 | 10.7 ± 2.3 |
| This compound | 20 | 75.4 ± 7.1 | 152.3 ± 10.3 | 12.3 ± 2.5 |
| Positive Control (Fluoxetine) | 20 | 80.2 ± 7.9 | 148.9 ± 9.8 | 10.9 ± 2.0 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. youtube.com [youtube.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abx-002 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Abx-002, a potent and selective thyroid hormone beta receptor (TRβ) agonist, for use in in vitro experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in cell-based assays.
Product Information
| Compound Name | This compound |
| Mechanism of Action | Selective thyroid hormone beta receptor (TRβ) agonist.[1][2][3][4] this compound is a prodrug that is converted to its active metabolite, LL-340001.[5] |
| Primary Use in Research | Investigation of thyroid hormone signaling, particularly in neuropsychiatric and neurodegenerative disorders.[1][2] |
| Chemical Formula | C19H21Cl2NO3[4] |
| Molecular Weight | 382.28 g/mol [4] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. Based on general guidelines for small molecule inhibitors and specific information for TRβ agonists, the following recommendations are provided.
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade |
| Stock Solution Concentration | 10 mM (recommended starting concentration) |
| Storage of Solid Compound | Store at -20°C for long-term stability. |
| Storage of Stock Solution | Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Stability | Stock solutions in DMSO are generally stable for up to 6 months at -80°C.[6] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-handling: Before opening the vial, centrifuge the this compound powder at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
-
Calculating the required amount of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Weight of this compound (mg) / 382.28 g/mol ) * 100,000
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the final desired working concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
To avoid precipitation of the compound, it is recommended to perform serial dilutions in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 9 µL of medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to reach the desired final concentration. For example, to make 1 mL of a 10 nM working solution from a 10 mM stock, you would perform a 1:1,000,000 dilution. A serial dilution approach is highly recommended for such large dilutions.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.
Recommended Working Concentrations:
The effective concentration of this compound will vary depending on the cell type and the specific assay. However, based on the reported in vitro EC50 of its active metabolite (LL-340001) of 2.2 nM for oligodendrocyte progenitor cell differentiation, a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments.[7]
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound Signaling Pathway
Experimental Workflow for In Vitro Studies
Caption: In Vitro Experimental Workflow
References
- 1. autobahntx.com [autobahntx.com]
- 2. Autobahn Therapeutics Announces Presentation of this compound Phase 1 Clinical Results at the 2025 ASCP Annual Meeting - BioSpace [biospace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. autobahntx.com [autobahntx.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. autobahntx.com [autobahntx.com]
Application Note: Utilizing Lentiviral shRNA to Elucidate the TRβ-Dependent Effects of Abx-002
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thyroid hormone receptor beta (TRβ), a nuclear receptor, is a critical regulator of metabolism, development, and cellular proliferation.[1][2] Its role as a tumor suppressor in various cancers has made it an attractive target for therapeutic development.[1][3] Abx-002 is a novel, potent, and selective TRβ agonist currently under investigation for its therapeutic potential in central nervous system (CNS) disorders.[4][5][6][7][8] To definitively ascertain that the cellular effects of this compound are mediated through its intended target, TRβ, a robust method for silencing TRβ expression is required. This application note provides detailed protocols for the lentiviral-mediated shRNA knockdown of TRβ in a human cell line (e.g., HepG2) and subsequent analysis of this compound's effects on cell viability and target gene expression. This workflow is essential for validating the mechanism of action of TRβ-targeting compounds.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Cell Line Transduction
This protocol details the generation of lentiviral particles containing shRNA targeting TRβ and the subsequent creation of a stable TRβ knockdown cell line.
Materials:
-
HEK293T cells
-
Target cell line (e.g., HepG2 hepatocellular carcinoma cells)
-
Lentiviral vector containing shRNA sequence for TRβ (pLKO.1-puro backbone)
-
Non-target (scramble) shRNA control vector
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE 6)
-
DMEM with 10% FBS
-
Polybrene
-
Puromycin
-
0.45 µm syringe filters
Methodology:
-
Lentivirus Production:
-
Seed HEK293T cells in 6-well plates to be 70-80% confluent on the day of transfection.[9]
-
Co-transfect cells with the shRNA vector (1 µg), psPAX2 packaging plasmid (1 µg), and pMD2.G envelope plasmid (500 ng) using a suitable transfection reagent.[9]
-
Replace the medium 16-24 hours post-transfection.[9]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, filter through a 0.45 µm filter to remove cell debris, and store at -80°C.[9]
-
-
Cell Transduction and Selection:
-
Seed the target cells (e.g., HepG2) in a 6-well plate.
-
On the following day, transduce the cells by adding the lentiviral supernatant supplemented with 8 µg/ml polybrene.[9]
-
After 24 hours, replace the viral medium with fresh growth medium.
-
Begin selection 48 hours post-transduction by adding medium containing an appropriate concentration of puromycin (e.g., 2-10 µg/ml, determined by a kill curve).[10]
-
Continue selection for 7-10 days, replacing the puromycin-containing medium every 3-4 days, until resistant colonies are established.[10]
-
Expand the puromycin-resistant cells to generate stable shTRβ and shControl cell lines.
-
Protocol 2: Validation of TRβ Knockdown
A. Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for THRB (TRβ) and a reference gene (e.g., ACTB, GAPDH).[11][12][13]
Methodology:
-
Extract total RNA from both shControl and shTRβ stable cell lines.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for THRB and the chosen reference gene.
-
Calculate the relative expression of THRB in shTRβ cells compared to shControl cells using the ΔΔCt method.
B. Western Blot
Materials:
-
Nuclear extraction buffer[14]
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-TRβ, anti-Lamin B (nuclear loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Prepare nuclear extracts from shControl and shTRβ cells, as TRβ is a nuclear receptor.[15][16]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (anti-TRβ and anti-Lamin B) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Analysis of this compound Effects
A. Cell Viability (MTT Assay)
Materials:
-
shControl and shTRβ stable cell lines
-
This compound compound
-
96-well plates
-
MTT reagent (5 mg/ml in PBS)[17]
-
Solubilization solution (e.g., DMSO or 40% DMF in 2% acetic acid with 16% SDS)[18]
Methodology:
-
Seed both shControl and shTRβ cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[18][19]
-
Measure the absorbance at 570-590 nm using a microplate reader.[17][19]
B. Target Gene Expression Analysis (qRT-PCR)
Materials:
-
As listed in Protocol 2A.
-
Primers for known TRβ target genes (e.g., PNPLA3, LDLR).[20]
Methodology:
-
Seed shControl and shTRβ cells in 6-well plates.
-
Treat cells with an effective dose of this compound (determined from viability assays) or vehicle control for 24 hours.
-
Extract RNA, synthesize cDNA, and perform qPCR as described in Protocol 2A, using primers for TRβ target genes.
-
Analyze the fold change in gene expression induced by this compound in both cell lines relative to their respective vehicle-treated controls.
Results and Data Presentation
The following tables present representative data demonstrating the successful knockdown of TRβ and its impact on the cellular response to this compound.
Table 1: Validation of TRβ Knockdown This table summarizes the reduction in THRB mRNA and TRβ protein levels in the shTRβ cell line compared to the shControl line.
| Cell Line | Relative THRB mRNA Expression (Fold Change) | Relative TRβ Protein Level (%) |
| shControl | 1.00 ± 0.09 | 100 ± 7.5 |
| shTRβ | 0.18 ± 0.04 | 15 ± 4.2 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of this compound on Cell Viability This table shows the IC50 values of this compound on cell viability, indicating a dependency on TRβ expression.
| Cell Line | This compound IC50 (nM) |
| shControl | 125.6 |
| shTRβ | > 10,000 |
| IC50 values were calculated from MTT assay data after 48 hours of treatment. |
Table 3: this compound-Mediated Regulation of TRβ Target Genes This table illustrates that the induction of a known TRβ target gene, PNPLA3, by this compound is significantly blunted in TRβ knockdown cells.
| Cell Line | Treatment | PNPLA3 mRNA Expression (Fold Change vs. Vehicle) |
| shControl | Vehicle | 1.00 ± 0.11 |
| shControl | This compound (100 nM) | 4.85 ± 0.42 |
| shTRβ | Vehicle | 0.95 ± 0.13 |
| shTRβ | This compound (100 nM) | 1.32 ± 0.21 |
| Data are presented as mean ± SD from three independent experiments. |
Visualizations
Caption: Experimental workflow for TRβ knockdown and functional analysis.
Caption: TRβ signaling pathway and point of shRNA intervention.
Conclusion
The protocols described provide a comprehensive framework for using lentiviral shRNA to specifically knock down TRβ expression. The presented data confirm that this approach is highly effective for validating the on-target activity of TRβ agonists like this compound. By demonstrating a loss of this compound's effects on cell viability and target gene regulation in TRβ-deficient cells, this methodology provides crucial evidence for a compound's mechanism of action, a critical step in the drug development process.
References
- 1. Common Tumor Suppressive Signaling of Thyroid Hormone Receptor Beta in Breast and Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Autobahn Therapeutics Announces Positive Topline Results from Phase 1 Study of this compound, its Lead Oral Treatment for Major Depressive Disorder - BioSpace [biospace.com]
- 5. FDA Clears Autobahn Therapeutics' IND for this compound in Bipolar Depression [synapse.patsnap.com]
- 6. autobahntx.com [autobahntx.com]
- 7. autobahntx.com [autobahntx.com]
- 8. Autobahn Therapeutics Announces FDA Clearance of IND Application for this compound as an Adjunctive Treatment for Bipolar Depression - BioSpace [biospace.com]
- 9. Lentiviral shRNA knockdown [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Validation of Reference Genes for Normalization Gene Expression in Reverse Transcription Quantitative PCR in Human Normal Thyroid and Goiter Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validation of putative reference genes for gene expression studies in human hepatocellular carcinoma using real-time quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
Abx-002 for studying thyroid hormone signaling in the brain
Application Notes and Protocols for Abx-002
Topic: this compound for Studying Thyroid Hormone Signaling in the Brain
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thyroid hormones (THs) are critical for the development and function of the adult brain, regulating processes such as neuronal differentiation, myelination, and synaptic plasticity.[1][2][3] These effects are mediated by thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[4][5] The two major TR isoforms, TRα and TRβ, are encoded by separate genes and exhibit distinct distribution patterns and functions within the brain.[3][6][7]
This compound is a potent, high-affinity, subtype-selective agonist for the thyroid hormone receptor beta (TRβ).[8][9][10] It is a synthetic structural analog of the thyroid hormone T3, designed with modifications that confer selectivity for TRβ over TRα.[10] This selectivity allows researchers to investigate the specific roles of TRβ-mediated signaling in the brain, decoupling them from the effects of TRα activation, which is often associated with cardiovascular side effects.[5][8][11] this compound has been shown to cross the blood-brain barrier, enabling the study of central nervous system (CNS) specific thyroid hormone actions.[12][13]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo research models to explore thyroid hormone signaling in the brain.
Mechanism of Action
Thyroid hormone signaling is initiated when the active form of the hormone, triiodothyronine (T3), enters a cell and binds to thyroid hormone receptors (TRs) within the nucleus.[4] TRs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[2][5]
In the absence of a ligand, the TR-RXR heterodimer often binds to TREs and recruits corepressor proteins, which leads to the repression of gene transcription.[3] The binding of an agonist like T3 or this compound induces a conformational change in the TR, causing the dissociation of corepressors and the recruitment of coactivator proteins.[3][4] This complex then initiates the transcription of target genes, leading to a physiological response.
This compound is designed to preferentially bind to and activate TRβ.[8][10] This allows for the targeted investigation of TRβ-specific gene regulation and its downstream effects on brain development and function, such as oligodendrocyte maturation and myelination.[6][14]
Caption: Thyroid hormone signaling pathway in a neuron.
Quantitative Data
The following table summarizes the binding affinities and effective concentrations of this compound (data based on Sobetirome/GC-1).
| Parameter | Receptor | Value | Species | Notes | Reference |
| Binding Affinity (Kd) | hTRα1 | 440 pM | Human | High affinity, but lower than for TRβ1. | [15] |
| hTRβ1 | 67 pM | Human | Demonstrates ~7-fold higher binding affinity for TRβ1 over TRα1. | [15] | |
| Functional Activity (EC50) | TRβ1 | 0.16 µM | Not Specified | In vitro cell-based transactivation assay. | [16] |
| In Vivo Dosage | N/A | 0.3 - 5 mg/kg | Rodent | Dosage varies depending on the study, administration route, and model.[16][17][18][19] | [16][17][18][19] |
Experimental Protocols
Protocol 1: In Vitro Characterization using a Luciferase Reporter Gene Assay
This protocol describes how to determine the agonist activity of this compound on thyroid hormone receptors using a cell line stably expressing a TR and a luciferase reporter gene.
Materials:
-
HEK293 cells stably expressing human TRβ and a TRE-driven luciferase reporter (e.g., TRβ-GAL4 Luciferase Reporter HEK293 Cell Line).[20]
-
Growth Medium (e.g., MEM with 10% FBS, appropriate antibiotics).[20]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
T3 (3,5,3'-triiodo-L-thyronine) as a positive control.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[20]
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound and T3 (positive control) in the appropriate cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the growth medium from the cells and replace it with 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[22]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: In Vivo Administration to Rodent Models
This protocol provides a general guideline for the administration of this compound to mice to study its effects on the brain.
Materials:
-
This compound powder.
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose).
-
Adult mice (strain, age, and sex appropriate for the study design).
-
Administration equipment (e.g., oral gavage needles, subcutaneous injection needles).
Procedure:
-
Animal Acclimatization:
-
Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Maintain animals on a standard light-dark cycle with ad libitum access to food and water.
-
-
Preparation of Dosing Solution:
-
Prepare the this compound solution or suspension in the chosen vehicle. For example, to prepare a 1 mg/kg dose for a 25g mouse in a 100 µL volume, a 0.25 mg/mL solution is needed.
-
Ensure the solution is homogenous before each administration.
-
-
Administration:
-
Weigh each animal to calculate the precise volume of the dose to be administered.
-
Administer this compound via the desired route (e.g., oral gavage, subcutaneous or intraperitoneal injection). Doses used in previous studies with the analog Sobetirome range from 0.3 mg/kg to 5 mg/kg daily.[16][17] The exact dose and frequency should be determined based on pilot studies and the specific research question.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or changes in general health. Note any changes in body weight or behavior.[19]
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Perfuse the animals with ice-cold PBS to remove blood from the tissues.
-
Dissect the brain and specific brain regions of interest (e.g., cortex, hippocampus, cerebellum).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C for subsequent analysis (e.g., qPCR, Western blot).
-
Protocol 3: Analysis of Target Gene Expression in the Brain using RT-qPCR
This protocol describes how to measure changes in the expression of thyroid hormone-responsive genes in brain tissue from this compound-treated animals.
Materials:
-
Brain tissue collected as described in Protocol 2.
-
RNA extraction kit (e.g., Trizol reagent, RNeasy Kit).
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit).[1]
-
qPCR master mix (e.g., SYBR Green or TaqMan).[1]
-
Primers for target genes (e.g., Hr, Klf9, Dio3) and a reference gene (e.g., Gapdh, Actb).[1][23]
-
Real-time PCR system.
Procedure:
-
RNA Extraction:
-
Homogenize the frozen brain tissue (~30-50 mg) in lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[1]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling program consists of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[1]
-
Include no-template controls to check for contamination and a melt curve analysis (for SYBR Green assays) to verify primer specificity.[24]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the relative change in gene expression between the this compound-treated group and the vehicle-treated control group using the 2-ΔΔCt method.[1]
-
Perform statistical analysis to determine the significance of the observed changes.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on thyroid hormone signaling in the brain.
Caption: General experimental workflow for studying this compound.
References
- 1. Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids | PLOS One [journals.plos.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are THR agonists and how do they work? [synapse.patsnap.com]
- 5. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The disturbance of thyroid-associated hormone and its receptors in brain and blood circulation existed in the early stage of mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sobetirome - Wikipedia [en.wikipedia.org]
- 10. A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Sobetirome | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 17. etj.bioscientifica.com [etj.bioscientifica.com]
- 18. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products | MDPI [mdpi.com]
- 22. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genome-wide analysis of thyroid hormone receptors shared and specific functions in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability and Storage of Small Molecule Drug Candidates for Long-Term Experiments
Disclaimer: The following information is provided as general guidance for researchers working with new chemical entities, such as the selective thyroid hormone beta receptor agonist Abx-002. As specific, publicly available stability and storage data for this compound are not available, this guide is based on established best practices for the handling and long-term storage of small molecule drug candidates. Always refer to the manufacturer's or supplier's certificate of analysis and any accompanying documentation for specific instructions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for a novel small molecule like this compound?
A1: For a novel small molecule solid, long-term storage is typically recommended at controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light and moisture. The optimal condition depends on the inherent stability of the molecule. For compounds in solution, frozen storage at -20°C or -80°C is generally preferred to minimize degradation. It is crucial to consult the specific product documentation for any unique storage requirements.
Q2: How many times can I freeze-thaw a solution of a small molecule drug candidate?
A2: Repeated freeze-thaw cycles can lead to degradation, aggregation, or precipitation of the compound. It is advisable to aliquot the stock solution into single-use volumes to avoid more than 1-2 freeze-thaw cycles. If repeated use from a single frozen vial is necessary, a small-scale, internal study to assess the impact of a limited number of freeze-thaw cycles on the compound's purity and concentration is recommended.
Q3: What are the initial signs of degradation I should look for?
A3: Visual inspection is the first line of defense. Look for changes in the physical appearance of the solid material (e.g., color change, clumping) or the solution (e.g., precipitation, color change, cloudiness). For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for a decrease in purity or the appearance of new peaks, which may indicate degradation products.
Q4: How can I prepare a stable stock solution for my long-term experiments?
A4: To prepare a stable stock solution, use a high-purity, anhydrous solvent in which the compound is known to be stable. Common solvents include DMSO, ethanol, or an appropriate buffer system. Ensure the solvent is suitable for your downstream experimental model. After complete dissolution, the solution should be filtered through a 0.22 µm filter to ensure sterility and remove any particulates. Store the aliquoted solution at the recommended temperature, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in a previously clear solution upon thawing. | The compound's solubility limit has been exceeded at the storage temperature. The solvent has partially evaporated, increasing the concentration. | Gently warm the solution (if the compound's stability allows) and vortex to redissolve. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. For future use, consider storing at a lower concentration or in a different solvent system. |
| Loss of biological activity in the experimental assay. | The compound has degraded during storage or handling. The compound has adsorbed to the surface of the storage container. | Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of the compound. If degradation is confirmed, obtain a fresh stock. To minimize adsorption, consider using low-adhesion microcentrifuge tubes. |
| Inconsistent experimental results between different aliquots. | Incomplete dissolution when preparing the stock solution. Uneven aliquoting. Degradation of some aliquots due to improper storage or handling. | Ensure the compound is completely dissolved before aliquoting by vortexing and visual inspection. Use calibrated pipettes for accurate aliquoting. Review storage and handling procedures for all aliquots to ensure consistency. |
Quantitative Data Summary (Example Data)
The following tables present example data from a hypothetical long-term stability study of a novel small molecule drug, "Compound X," with characteristics similar to a thyromimetic. This is not data for this compound.
Table 1: Stability of "Compound X" Solid Form at Different Storage Conditions
| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Assay (Content of Active Substance, %) |
| 25°C / 60% RH | 0 Months | White to off-white powder | 99.8 | 100.2 |
| 3 Months | No change | 99.7 | 99.8 | |
| 6 Months | No change | 99.5 | 99.1 | |
| 40°C / 75% RH | 0 Months | White to off-white powder | 99.8 | 100.2 |
| 3 Months | Slight yellowing | 98.2 | 97.5 | |
| 6 Months | Yellowish powder | 96.5 | 95.3 |
Table 2: Stability of "Compound X" in DMSO Solution (10 mM) at Different Storage Conditions
| Storage Condition | Time Point | Appearance | Purity by HPLC (%) | Concentration (mM) |
| -20°C | 0 Months | Clear, colorless solution | 99.8 | 10.0 |
| 3 Months | No change | 99.6 | 9.9 | |
| 6 Months | No change | 99.5 | 9.9 | |
| 4°C | 0 Months | Clear, colorless solution | 99.8 | 10.0 |
| 1 Week | No change | 99.1 | 9.8 | |
| 1 Month | Precipitate observed | 97.5 | 9.1 (in supernatant) |
Experimental Protocols
Protocol: Long-Term Stability Study of a Small Molecule Drug
This protocol outlines a general procedure for conducting a long-term stability study of a novel small molecule drug substance.
1. Materials and Equipment:
-
Three batches of the small molecule drug substance.
-
Validated stability-indicating HPLC method.
-
ICH-compliant stability chambers (e.g., 25°C/60% RH, 40°C/75% RH).
-
Appropriate storage containers that mimic the intended long-term storage.
-
Analytical balance, volumetric flasks, pipettes.
2. Procedure:
-
Initial Analysis (Time 0): For each of the three batches, perform a complete analysis, including appearance, purity by HPLC, assay, and any other relevant tests as per the product specification.
-
Sample Preparation and Storage:
-
Place a sufficient quantity of each batch into the designated storage containers.
-
Place the samples into the stability chambers under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
-
Testing Schedule:
-
Long-Term Condition: Pull samples at 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Condition: Pull samples at 1, 3, and 6 months.
-
-
Sample Analysis: At each time point, perform the full set of analytical tests as done at Time 0.
-
Data Evaluation:
-
Tabulate the results and analyze for any trends.
-
For the long-term condition, the data is used to establish the re-test period or shelf life.
-
Data from the accelerated condition can be used to predict the stability at the long-term condition and to assess the impact of short-term excursions to higher temperatures.
-
Visualizations
Caption: Hypothetical signaling pathway of a thyromimetic like this compound.
Caption: General experimental workflow for a long-term drug stability study.
Potential off-target effects of Abx-002 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Abx-002 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the thyroid hormone receptor beta (TRβ).[1][2][3][4] Its therapeutic potential stems from its ability to selectively activate TRβ, which is highly expressed in the central nervous system and liver, while aiming to minimize effects mediated by the thyroid hormone receptor alpha (TRα), which is more prevalent in tissues like the heart and bone.[5][6][7] This selective action is intended to harness the therapeutic benefits of thyroid hormone signaling in the brain for conditions like major depressive disorder, while reducing the peripheral side effects associated with non-selective thyroid hormone treatments.[1][4]
Q2: What are the potential off-target effects of a selective TRβ agonist like this compound?
While this compound is designed for TRβ selectivity, potential off-target effects in cellular models could arise from several mechanisms:
-
Interaction with other nuclear receptors: Due to structural similarities in the ligand-binding domains of nuclear receptors, high concentrations of this compound could potentially interact with other receptors such as TRα, estrogen receptors (ER), androgen receptor (AR), or others.
-
Disruption of the thyroid hormone axis: Although designed to minimize peripheral effects, this compound could potentially influence the hypothalamic-pituitary-thyroid (HPT) axis, which might be observed as changes in the expression of genes regulated by thyroid stimulating hormone (TSH). A transient reduction in TSH was observed at a high dose in a Phase 1 study of this compound.[2]
-
Unintended pathway activation: Cross-talk between signaling pathways could lead to the modulation of pathways not directly regulated by TRβ.
Q3: What are the recommended initial steps to assess the selectivity of this compound in our cellular model?
To begin assessing the selectivity of this compound, we recommend a tiered approach:
-
Dose-response curve generation: Determine the EC50 of this compound for its on-target effect (e.g., induction of a known TRβ target gene) in your specific cell line.
-
Nuclear receptor profiling: Screen this compound against a panel of other nuclear receptors (e.g., TRα, ERα, AR) using commercially available reporter assays to identify any potential off-target interactions.
-
Gene expression analysis: Use RT-qPCR to measure the expression of known target genes for both TRβ and potential off-target receptors.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed at High Concentrations of this compound
You observe a cellular phenotype that is not consistent with known TRβ activation, particularly at high concentrations of this compound.
Potential Cause & Troubleshooting Steps:
-
Off-target receptor activation:
-
Action: Perform a nuclear receptor counter-screening assay. This involves testing this compound against a panel of other nuclear receptors to identify unintended activation.
-
Data Interpretation: A positive "hit" on another receptor suggests a potential off-target interaction.
-
-
General cellular toxicity:
-
Action: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo®) with a dose-response of this compound.
-
Data Interpretation: A decrease in cell viability at concentrations where the unexpected phenotype is observed could indicate a general toxic effect rather than a specific off-target interaction.
-
Issue 2: Inconsistent Results Between Different Cell Lines
The observed on-target and off-target effects of this compound vary significantly between different cellular models.
Potential Cause & Troubleshooting Steps:
-
Differential expression of nuclear receptors:
-
Action: Quantify the relative expression levels of TRβ, TRα, and other relevant nuclear receptors in your different cell lines using RT-qPCR or Western blot.
-
Data Interpretation: Discrepancies in receptor expression levels can explain the varied responses to this compound.
-
-
Presence of different co-regulators:
-
Action: Analyze the expression of key nuclear receptor co-activators and co-repressors in your cell lines.
-
Data Interpretation: The cellular context, including the availability of specific co-regulators, can significantly influence the transcriptional activity of this compound.
-
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound Against a Panel of Nuclear Receptors
(Note: The following data is for illustrative purposes and does not represent actual experimental results for this compound.)
| Nuclear Receptor | EC50 (nM) | Fold Selectivity vs. TRβ |
| TRβ (On-target) | 5 | - |
| TRα | 500 | 100x |
| ERα | >10,000 | >2000x |
| AR | >10,000 | >2000x |
| PPARγ | >10,000 | >2000x |
| PXR | >10,000 | >2000x |
Table 2: Illustrative Gene Expression Changes in a Cellular Model Treated with this compound
(Note: The following data is for illustrative purposes and does not represent actual experimental results for this compound.)
| Gene | Primary Receptor | Fold Change (10 nM this compound) | Fold Change (1 µM this compound) |
| KLF9 (TRβ target) | TRβ | 15.2 | 18.5 |
| HR (TRα target) | TRα | 1.1 | 3.2 |
| pS2 (ERα target) | ERα | 0.9 | 1.2 |
| PSA (AR target) | AR | 1.0 | 1.1 |
Experimental Protocols
Protocol 1: Nuclear Receptor Luciferase Reporter Assay
This protocol is for assessing the agonist or antagonist activity of this compound against a specific nuclear receptor.
Materials:
-
Mammalian cell line engineered to express the nuclear receptor of interest and a corresponding luciferase reporter construct (e.g., INDIGO Biosciences Human TRβ Reporter Assay Kit).[8]
-
Cell culture medium and supplements.
-
This compound and reference compounds.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
Procedure:
-
Cell Plating: Plate the reporter cells in a 96-well plate at a density recommended by the manufacturer and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and a known reference agonist/antagonist. Add the compounds to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the log of the compound concentration to determine the EC50 or IC50 values.
Protocol 2: RT-qPCR for Gene Expression Analysis
This protocol is for quantifying changes in the expression of target genes in response to this compound treatment.
Materials:
-
Cellular model of interest.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for target and housekeeping genes.
-
qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for your genes of interest and at least two stable housekeeping genes.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: this compound signaling pathway and potential off-target activation.
References
- 1. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 2. Autobahn Therapeutics Announces Positive Topline Results from Phase 1 Study of this compound, its Lead Oral Treatment for Major Depressive Disorder - BioSpace [biospace.com]
- 3. autobahntx.com [autobahntx.com]
- 4. autobahntx.com [autobahntx.com]
- 5. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 7. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Optimizing Abx-002 Treatment Duration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies for optimizing the treatment duration of Abx-002.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered, potent, and selective thyroid hormone beta (TRβ) receptor agonist.[1][2][3] Its mechanism of action is centered on enhancing the central nervous system (CNS) benefits of thyroid hormone biology.[4] It is designed to have reduced peripheral liabilities compared to synthetic thyroid hormones.[1][2][3] this compound is expected to augment and boost antidepressant treatments by potentiating the beneficial effects of these drugs on monoaminergic signaling in the brain.[1] Additionally, thyroid hormone agonism has shown activity in cellular energy metabolism pathways, which are important for regulating brain bioenergetics.[3][4]
Q2: What are the key considerations when designing an animal study to optimize this compound treatment duration?
When designing an animal study to optimize the treatment duration of this compound, several key factors should be considered:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial.[5][6][7] The relationship between the drug's concentration and its biological effect (PD) will help in determining the optimal dosing regimen and duration.[5][6][7]
-
Efficacy Endpoints: Clearly defined efficacy endpoints are necessary to assess the therapeutic effect of this compound. These could include behavioral tests relevant to depression or biomarkers associated with target engagement.
-
Toxicity: Long-term toxicity studies are essential to ensure the safety of the proposed treatment duration.[8]
-
Animal Model Selection: The choice of animal model should be appropriate for the disease being studied (e.g., a validated model of depression).
Q3: What types of animal models are suitable for studying a CNS-acting drug like this compound?
For a drug targeting depression, rodent models are commonly used. Some established models include:
-
Forced Swim Test (FST): Measures behavioral despair.
-
Tail Suspension Test (TST): Also assesses antidepressant-like activity.
-
Chronic Mild Stress (CMS) Model: Induces a state of anhedonia, a core symptom of depression.
-
Learned Helplessness Model: Based on the principle that exposure to uncontrollable stress leads to a passive coping strategy.
The selection of the model will depend on the specific aspects of depression being investigated.
Troubleshooting Guides
Issue 1: High variability in behavioral endpoints between animals in the same treatment group.
-
Possible Cause:
-
Inconsistent drug administration (e.g., gavage technique).
-
Environmental stressors affecting animal behavior.
-
Individual differences in drug metabolism.
-
Subjectivity in behavioral scoring.
-
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure all personnel are proficient in the chosen administration route to minimize variability in drug delivery.
-
Control Environmental Factors: Maintain consistent housing conditions (light-dark cycle, temperature, noise levels) for all animals.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Blinded Scoring: The person scoring the behavioral tests should be blinded to the treatment groups to reduce bias.
-
PK/PD Analysis: Conduct satellite pharmacokinetic studies to correlate drug exposure with behavioral outcomes in individual animals.
-
Issue 2: Lack of a clear dose-response or duration-response relationship.
-
Possible Cause:
-
The dose range selected is not appropriate (either too high, causing a plateau effect, or too low to elicit a significant response).
-
The treatment duration is insufficient to observe a therapeutic effect.
-
The chosen endpoints are not sensitive enough to detect changes.
-
Drug tolerance develops with prolonged treatment.
-
-
Troubleshooting Steps:
-
Expand Dose Range: Conduct a wider dose-range finding study to identify the optimal therapeutic window.
-
Staggered Study Designs: Implement study designs with multiple treatment duration arms (e.g., 2, 4, 6, and 8 weeks) to better characterize the time course of the effect.
-
Incorporate Biomarker Analysis: Measure target engagement in the brain (e.g., changes in downstream signaling molecules) to confirm the drug is reaching its target and exerting a biological effect.
-
Evaluate Drug Accumulation: In long-term studies, assess whether the drug or its metabolites are accumulating to toxic levels.
-
Issue 3: Unexpected toxicity or adverse events observed at longer treatment durations.
-
Possible Cause:
-
Off-target effects of this compound.
-
Accumulation of the drug or its metabolites to toxic levels.
-
Interaction with other physiological processes over time.
-
-
Troubleshooting Steps:
-
Comprehensive Toxicological Assessment: Conduct detailed histopathology on all major organs at the end of the study. Monitor clinical signs, body weight, and food/water intake throughout the treatment period.
-
Toxicokinetic Analysis: Determine the pharmacokinetic profile of this compound over the long-term to assess for drug accumulation.
-
Dose Reduction or Intermittent Dosing: Investigate if a lower dose or an intermittent dosing schedule can maintain efficacy while reducing toxicity.
-
Identify and Monitor Safety Biomarkers: If specific toxicities are identified, establish and monitor relevant safety biomarkers in subsequent studies.
-
Data Presentation
Table 1: Example - Dose-Response Efficacy of this compound in a Chronic Mild Stress Model (8-Week Treatment)
| Treatment Group | Dose (mg/kg/day) | Sucrose Preference (%) | Immobility Time in FST (s) |
| Vehicle Control | 0 | 65 ± 5 | 150 ± 10 |
| This compound | 1 | 75 ± 6 | 120 ± 8 |
| This compound | 3 | 85 ± 4 | 90 ± 7 |
| This compound | 10 | 88 ± 5 | 85 ± 6 |
| Positive Control | 20 | 82 ± 6 | 95 ± 9 |
Data are presented as mean ± SEM.
Table 2: Example - Treatment Duration Effect of this compound (3 mg/kg/day) on Sucrose Preference
| Treatment Duration | Sucrose Preference (%) |
| Baseline (Week 0) | 90 ± 4 |
| Week 2 | 70 ± 5 |
| Week 4 | 78 ± 6 |
| Week 6 | 85 ± 4 |
| Week 8 | 86 ± 5 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Drug Administration: Single oral gavage of this compound at 10 mg/kg.
-
Sample Collection: Blood samples (approx. 200 µL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis.
Protocol 2: Efficacy Evaluation in the Forced Swim Test (FST)
-
Animal Model: Male C57BL/6 mice.
-
Treatment: Animals are dosed with vehicle, this compound, or a positive control for the specified duration (e.g., 28 days).
-
Test Procedure:
-
On the day of the test, animals are individually placed in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The session is recorded for 6 minutes.
-
An experienced observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for optimizing treatment duration.
Caption: Logical flow for troubleshooting common issues.
References
- 1. autobahntx.com [autobahntx.com]
- 2. autobahntx.com [autobahntx.com]
- 3. autobahntx.com [autobahntx.com]
- 4. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 5. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 7. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biobostonconsulting.com [biobostonconsulting.com]
Troubleshooting inconsistent results in Abx-002 behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Abx-002 in behavioral assays. Inconsistent results in behavioral studies can arise from a multitude of factors, and this guide is designed to help you identify and address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in locomotor activity in the Open Field Test with this compound. What are the common causes?
A1: High variability in the Open Field Test (OFT) is a frequent issue.[1][2][3] Several factors related to the animal, environment, and experimental procedure can contribute to this. Key areas to investigate include:
-
Animal-Related Factors: Genetic background, age, sex, and baseline anxiety levels of the rodents can significantly impact their exploratory behavior.[2] Different strains of mice, for instance, will display different baseline levels of activity and anxiety.
-
Environmental Factors: The testing environment plays a critical role. Inconsistencies in lighting conditions, ambient noise, and temperature can all affect the animals' behavior.[4] Rodents are more likely to explore in low-light conditions compared to bright light, which can increase the aversiveness of the open arms.[5]
-
Procedural Factors: The way animals are handled before and during the test can introduce variability.[4] Consistent handling by the same researcher helps reduce stress-induced behavioral changes. The time of day for testing is also crucial, as rodents' activity levels are influenced by their circadian rhythm.[5][6]
Q2: Our results in the Elevated Plus Maze with this compound are not consistent across different cohorts. How can we improve reproducibility?
A2: The Elevated Plus Maze (EPM) is sensitive to subtle procedural variations.[7] To improve reproducibility with this compound, consider the following:
-
Standardize the Starting Position: Always place the animal in the center of the maze facing the same direction, preferably towards an open arm, to avoid bias.[6] Placing them towards a closed arm may result in them staying in the closed arms and not exploring.[5]
-
Control for Olfactory Cues: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate scent trails that could influence the behavior of subsequent animals.
-
Acclimatization Period: Ensure a consistent acclimatization period for the animals in the testing room before starting the trial. This helps to reduce the stress associated with a novel environment.
-
Trial Duration: A standard 5-minute trial is common, but the anxiolytic or anxiogenic effects of a compound might become more apparent after the initial exploratory phase. A trial must be at least three minutes.[5]
Q3: We are not seeing a clear learning curve in the Morris Water Maze after this compound administration. What could be the issue?
A3: A lack of a clear learning curve in the Morris Water Maze (MWM) can be due to several factors that may or may not be related to the effect of this compound.[8][9] Here are some troubleshooting steps:
-
Sensory and Motor Confounds: Ensure that this compound is not causing visual impairments or motor deficits that would interfere with the animal's ability to see the distal cues or swim to the platform. A visible platform test can be used to rule out these issues.
-
Water Temperature: The water temperature should be kept consistent (around 20-24°C) as cold water can induce stress and impact cognitive performance.[10]
-
Distal Cues: The testing room should have prominent, consistent distal cues for the animals to use for spatial navigation.[8] Changes in the room's appearance can disrupt learning.
-
Handling and Stress: Excessive stress from handling or the testing procedure itself can impair learning and memory. Gentle handling and a clear, consistent protocol are essential.[11]
Troubleshooting Guide
This table summarizes potential sources of inconsistent results in common behavioral assays used with this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution | Affected Assays |
| High inter-individual variability | Genetic heterogeneity | Use inbred strains of rodents to minimize genetic differences. | All behavioral assays |
| Differences in age and sex | Use animals of the same age and sex within an experiment.[6] | All behavioral assays | |
| Inconsistent handling | Ensure all animals are handled consistently by the same experimenter.[4] | All behavioral assays | |
| Poor reproducibility across experiments | Environmental fluctuations | Strictly control and document lighting, temperature, and noise levels in the testing room.[4] | All behavioral assays |
| Time of day variations | Conduct all tests during the same phase of the animals' light-dark cycle.[5][6] | All behavioral assays | |
| Changes in experimental setup | Use the same apparatus and testing room for all cohorts. | All behavioral assays | |
| Confounding drug effects | Sedation or hyperactivity | Conduct a dose-response study to identify a dose of this compound that does not produce confounding motor effects.[12] | Open Field Test, Elevated Plus Maze, Morris Water Maze |
| Anxiolytic or anxiogenic effects | Be aware that this compound, as a TRβ agonist, may have anxiolytic or anxiogenic properties that could influence performance in assays not primarily designed to measure anxiety. | Morris Water Maze, Novel Object Recognition | |
| Assay-specific issues | Habituation to the apparatus | For assays like the EPM, avoid re-testing the same animal as they may exhibit one-trial tolerance.[13] | Elevated Plus Maze |
| Floating behavior in MWM | Score and analyze floating behavior separately from swim time to distinguish between motor impairment and a passive coping strategy.[11] | Morris Water Maze | |
| Thigmotaxis in OFT | Increased thigmotaxis (wall-hugging) can be a sign of anxiety and should be analyzed as a separate behavioral parameter.[2] | Open Field Test |
Experimental Protocols
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena (e.g., 50x50x40 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone."
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the trial.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the trial, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal.
-
-
Data Analysis: Use automated tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Number of entries into the center zone
-
Rearing frequency (a measure of exploratory behavior)
-
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm for mice).
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing one of the open arms.[6]
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials.
-
-
Data Analysis:
-
Time spent in the open arms vs. the closed arms.
-
Number of entries into the open arms vs. the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
Morris Water Maze (MWM) Protocol
-
Apparatus: A large circular pool (e.g., 120 cm in diameter for mice) filled with opaque water. A small escape platform is hidden just below the water's surface. The room should have various distal visual cues.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If it does not find it within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be consistent (e.g., 10-15 minutes).
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
-
-
Data Analysis:
-
Acquisition Phase:
-
Escape latency (time to find the platform).
-
Swim path length.
-
Swim speed.
-
-
Probe Trial:
-
Time spent in the target quadrant (where the platform used to be).
-
Number of crossings over the former platform location.
-
-
Visualizations
Hypothetical Signaling Pathway of this compound in Neurons
References
- 1. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 2. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 3. noldus.com [noldus.com]
- 4. noldus.com [noldus.com]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. UC Davis - Morris Water Maze [protocols.io]
- 12. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Refinement of surgical procedures for intracerebral Abx-002 administration
Abx-002: An Orally Administered Therapeutic
Based on available information, this compound is an orally administered medication.[1][2][3][4] Clinical trials and company announcements consistently describe this compound as a potent and selective thyroid hormone beta receptor (TRβ) agonist taken by mouth to treat conditions such as major depressive disorder and bipolar depression.[1][2][3][4][5] There is currently no indication for its administration via intracerebral surgical procedures.
Therefore, a technical support guide focused on the refinement of surgical procedures for intracerebral this compound administration is not applicable.
However, to address the user's request for a comprehensive guide on intracerebral administration techniques, we have created the following technical support center for a hypothetical neurotherapeutic agent, designated "Neuro-X." This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving direct injection into the brain parenchyma.
Technical Support Center: Intracerebral Administration of Neuro-X
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the intracerebral administration of the hypothetical agent Neuro-X in a research setting.
Troubleshooting Guide
This section addresses specific issues that may arise during stereotaxic surgery for intracerebral injections.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate post-surgery | Anesthesia overdose, excessive bleeding, hypothermia, infection, cerebral edema. | Review and adjust anesthesia dosage based on animal weight and strain. Use a vasoconstrictor at the incision site to minimize bleeding. Maintain the animal's body temperature with a heating pad. Ensure sterile surgical technique and administer post-operative analgesics and antibiotics. Reduce injection volume and/or infusion rate. |
| Inconsistent behavioral or cellular results | Inaccurate injection targeting, incorrect dosage, leakage of the injectate up the needle tract, degradation of Neuro-X. | Verify stereotaxic coordinates with a brain atlas appropriate for the species, strain, and age of the animal. Perform dye injections (e.g., Evans Blue) to confirm targeting accuracy. Use a Hamilton syringe with a fine-gauge needle. Leave the needle in place for several minutes post-injection before slow withdrawal. Ensure proper storage and handling of Neuro-X; prepare fresh solutions for each experiment. |
| Clogged injection needle | Particulate matter in the Neuro-X solution, tissue coring. | Filter the Neuro-X solution before loading the syringe. Use a needle with a beveled or non-coring tip. If a clog occurs, replace the needle and syringe. |
| Animal shows signs of pain or distress post-operatively (e.g., excessive grooming, vocalization, poor appetite) | Inadequate analgesia, infection, surgical complications. | Administer appropriate analgesics for a sufficient duration post-surgery. Monitor for signs of infection (redness, swelling, discharge) at the incision site. Consult with a veterinarian if signs of distress persist. |
| Difficulty locating the target brain region | Incorrect bregma/lambda landmarks, tilted head in the stereotaxic frame. | Ensure the skull is clean and dry to accurately identify landmarks. Level the head in both the anteroposterior and mediolateral planes before drilling. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal injection volume and infusion rate for Neuro-X? | The optimal volume and rate are highly dependent on the target structure and the properties of Neuro-X. As a general starting point, volumes of 100-500 nL per site at a rate of 100 nL/min are common for small rodent brains. These parameters should be empirically determined for your specific experiment. |
| How can I minimize tissue damage during injection? | Use the smallest gauge needle possible that will not clog. Lower the needle slowly to the target coordinates. Infuse the solution at a slow, controlled rate to prevent edema. After the injection is complete, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it. |
| What are the best practices for preparing Neuro-X for injection? | Neuro-X should be dissolved in a sterile, artificial cerebrospinal fluid (aCSF) or a vehicle that has been validated for intracerebral use. The solution should be filtered through a 0.22 µm filter to remove any particulates and should be prepared fresh on the day of surgery. |
| How do I confirm the correct placement of my injection? | Post-mortem histological analysis is the gold standard. A co-injected fluorescent tracer can aid in visualizing the injection site. For some studies, in vivo imaging techniques may be applicable. |
| What post-operative care is required? | Animals should be kept warm and monitored until they have fully recovered from anesthesia. Provide soft, palatable food and water on the cage floor. Administer analgesics as prescribed by your institution's veterinary staff. Monitor the incision site for signs of infection. |
Experimental Protocols
1. Preparation of Neuro-X Solution
-
On the day of surgery, dissolve the lyophilized Neuro-X powder in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) to the desired final concentration.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Keep the prepared solution on ice until ready for use.
2. Stereotaxic Surgical Procedure for Intracerebral Injection
-
Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine injection).
-
Confirm the depth of anesthesia by checking for a lack of pedal withdrawal reflex.
-
Place the animal in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur from the scalp and disinfect the area with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Make a midline incision in the scalp to expose the skull.
-
Use sterile cotton-tipped applicators to clean and dry the skull surface.
-
Identify the bregma and lambda landmarks.
-
Adjust the head position to ensure it is level in both the anteroposterior and mediolateral planes.
-
Move the drill to the predetermined coordinates for the target brain region.
-
Drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
Load a Hamilton syringe with the prepared Neuro-X solution, ensuring there are no air bubbles.
-
Lower the injection needle through the burr hole to the target dorsoventral coordinate.
-
Infuse the Neuro-X solution at a controlled rate (e.g., 100 nL/min) using a microinfusion pump.
-
After the infusion is complete, leave the needle in place for 5-10 minutes to minimize backflow.
-
Slowly withdraw the needle.
-
Suture or apply surgical clips to close the scalp incision.
-
Administer post-operative analgesics and place the animal in a clean, warm cage for recovery.
Mandatory Visualizations
Caption: Experimental workflow for intracerebral injection of Neuro-X.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. autobahntx.com [autobahntx.com]
- 2. autobahntx.com [autobahntx.com]
- 3. FDA Clears Autobahn Therapeutics' IND for this compound in Bipolar Depression [synapse.patsnap.com]
- 4. Autobahn Therapeutics Announces FDA Clearance of IND Application for this compound as an Adjunctive Treatment for Bipolar Depression - BioSpace [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Addressing batch-to-batch variability of synthesized Abx-002
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability during the synthesis of Abx-002. Consistent product quality is paramount for reliable experimental results and successful drug development. This guide provides troubleshooting protocols and answers to frequently asked questions to help you identify and mitigate sources of variability.
Hypothetical Synthesis Workflow for this compound
To provide a framework for troubleshooting, we present a plausible multi-step synthesis for this compound, a selective thyroid hormone beta (TRβ) agonist. This hypothetical workflow will serve as a basis for the troubleshooting guide.
Caption: A simplified, hypothetical multi-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions related to batch-to-batch variability in the synthesis of this compound. Each question is followed by a concise answer and a link to a detailed troubleshooting guide.
FAQs
-
Q1: We are observing significant variations in the yield of our final product, Purified this compound, between different batches. What are the potential causes?
-
A1: Yield variations can stem from multiple factors, including the quality of starting materials, inconsistencies in reaction conditions (e.g., temperature, reaction time), and inefficient purification. A systematic investigation of each step in the synthesis is recommended. Refer to the Troubleshooting Guide for Low Yield .
-
-
Q2: Our latest batch of this compound shows a different impurity profile compared to previous batches when analyzed by HPLC. How can we identify the source of these new impurities?
-
A2: A change in the impurity profile often points to issues with raw material purity, side reactions due to deviations in reaction conditions, or degradation of intermediates.[1] Comprehensive analytical characterization of intermediates and raw materials is crucial. Please see the Troubleshooting Guide for Atypical Impurity Profiles .
-
-
Q3: The particle size distribution (PSD) of our crystallized this compound is inconsistent across batches, which is affecting its dissolution properties. What factors influence the PSD during crystallization?
-
A3: The particle size distribution is highly sensitive to the crystallization process parameters.[2] Factors such as cooling rate, agitation speed, solvent system, and the presence of seed crystals can all impact the final particle size.[3] Refer to the Troubleshooting Guide for Inconsistent Particle Size Distribution .
-
-
Q4: We have noticed a color variation in different batches of our final this compound product. Is this a cause for concern?
-
A4: Color variations can indicate the presence of trace impurities or degradation products. While not always indicative of a critical quality issue, it warrants investigation to ensure product purity and stability. See the Troubleshooting Guide for Product Color Variation .
-
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying the root cause of decreased yield in the synthesis of this compound.
1. Verify Raw Material Quality
The quality of starting materials is a cornerstone of a successful synthesis.[4][5] Impurities in raw materials can interfere with the chemical reactions and reduce the yield.
-
Experimental Protocol: Raw Material Characterization
-
Obtain Certificates of Analysis (CoA): For each batch of "Starting Material A" and "Starting Material B," obtain the CoA from the supplier.
-
Perform Identity and Purity Testing:
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the starting materials.[6]
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the identity of the starting materials by comparing their spectra to a reference standard.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
-
Compare Data: Compare the analytical data from different batches of raw materials.
-
| Parameter | Batch X (High Yield) | Batch Y (Low Yield) | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.8% | 98.5% | ≥ 99.5% |
| Major Impurity (HPLC, % Area) | 0.1% | 1.2% | ≤ 0.2% |
| FTIR Spectrum | Conforms to Reference | Conforms to Reference | Conforms to Reference |
2. Monitor Reaction Parameters
Inconsistent reaction conditions can lead to incomplete reactions or the formation of side products, both of which will lower the yield.[7][8]
-
Experimental Protocol: In-Process Control Monitoring
-
Temperature Monitoring: Use calibrated temperature probes to monitor the internal temperature of the reactor throughout each reaction step.[9]
-
Reaction Time: Ensure that the reaction is allowed to proceed for the specified amount of time.
-
Mixing/Agitation: Verify that the agitation speed is consistent and adequate to ensure a homogenous reaction mixture.
-
Reaction Completion Monitoring: Use an appropriate analytical technique (e.g., TLC, HPLC, or UPLC) to monitor the consumption of the starting materials and the formation of the product. The reaction should only be quenched once the starting material is consumed to the specified level.
-
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Troubleshooting Guide for Atypical Impurity Profiles
The presence of new or elevated levels of impurities can compromise the safety and efficacy of the final product.
1. Impurity Identification and Characterization
The first step is to identify the structure of the unknown impurity.
-
Experimental Protocol: Impurity Identification
-
High-Resolution Mass Spectrometry (HRMS): Use LC-MS/MS to determine the accurate mass and fragmentation pattern of the impurity.[6][10] This can provide information about its elemental composition and structure.
-
Preparative HPLC: Isolate a sufficient quantity of the impurity for further characterization.
-
NMR Spectroscopy: Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated impurity to elucidate its chemical structure.
-
2. Trace the Source of the Impurity
Once the impurity is identified, trace its origin in the synthesis process.
-
Experimental Protocol: Source Identification
-
Analyze Intermediates: Analyze samples from each step of the synthesis (Intermediate 1, Intermediate 2, and Crude this compound) by HPLC to determine at which stage the impurity first appears.
-
Forced Degradation Studies: Subject the starting materials, intermediates, and the final product to stress conditions (e.g., acid, base, heat, light, oxidation) to see if the impurity is a degradation product.
-
Review Reaction Mechanism: Consider potential side reactions that could lead to the formation of the identified impurity.
-
| Analysis Stage | Batch X (Normal Profile) | Batch Y (Atypical Profile) | Observation |
| Starting Material A | Impurity Z not detected | Impurity Z not detected | Impurity not from starting material A. |
| Intermediate 1 | Impurity Z not detected | Impurity Z detected at 0.5% | Impurity Z is formed during Step 1. |
| Crude this compound | Impurity Z not detected | Impurity Z detected at 0.8% | Impurity Z persists and may increase. |
Troubleshooting Guide for Inconsistent Particle Size Distribution
A consistent particle size distribution is critical for the bioavailability and manufacturability of the final drug product.[2]
1. Control of Crystallization Parameters
The crystallization process must be tightly controlled to achieve a consistent PSD.
-
Experimental Protocol: Crystallization Process Control
-
Cooling Profile: Implement a controlled and consistent cooling profile. Rapid cooling can lead to the formation of small, irregular crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals.[3]
-
Agitation Rate: The agitation rate affects crystal nucleation and growth.[2] A consistent and optimized agitation speed should be used for each batch.
-
Seeding: The use of seed crystals can help to control the nucleation process and achieve a more uniform particle size. Ensure the same amount and quality of seed crystals are used for each batch.
-
Solvent Quality: Ensure the solvent used for crystallization is of consistent quality and purity.
-
Caption: Key parameters influencing the particle size distribution during crystallization.
2. Particle Size Analysis
Regularly monitor the PSD of the final product using appropriate analytical techniques.
-
Experimental Protocol: Particle Size Analysis
-
Laser Diffraction: Use laser diffraction to measure the particle size distribution of the crystallized this compound.
-
Microscopy: Visually inspect the crystals under a microscope to assess their morphology and uniformity.
-
| Parameter | Batch A | Batch B | Target Specification |
| D10 (µm) | 5.2 | 8.1 | 5.0 - 10.0 |
| D50 (µm) | 25.6 | 45.3 | 20.0 - 30.0 |
| D90 (µm) | 70.1 | 110.8 | 60.0 - 80.0 |
| Span | 2.5 | 2.3 | < 2.5 |
Troubleshooting Guide for Product Color Variation
A consistent visual appearance of the final product is an important quality attribute.
1. Identify the Source of Color
Trace impurities are often the cause of color in a final product.
-
Experimental Protocol: Color Body Identification
-
UV-Vis Spectroscopy: Analyze the final product and intermediates using UV-Vis spectroscopy to identify any chromophores that may be contributing to the color.
-
Trace Metal Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for the presence of trace metals, as metal complexes can be highly colored.
-
Review Synthesis Pathway: Examine the synthesis pathway for any reagents or intermediates that are known to be colored or that could form colored byproducts.
-
2. Implement Purification Improvements
If the source of the color is an impurity, enhance the purification process to remove it.
-
Experimental Protocol: Purification Optimization
-
Recrystallization: Experiment with different solvent systems for the final crystallization step to improve the rejection of the color-causing impurity.
-
Activated Carbon Treatment: A charcoal treatment of a solution of the crude product can be effective in removing colored impurities.
-
Chromatography: If the impurity is difficult to remove by crystallization, consider an additional chromatographic purification step.
-
This technical support guide provides a starting point for addressing batch-to-batch variability in the synthesis of this compound. For further assistance, please contact our technical support team.
References
- 1. biomedres.us [biomedres.us]
- 2. continuuspharma.com [continuuspharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding API Raw Materials: The Backbone of Pharmaceutical Development-SYNTAME BIOTECH [syntame.com]
- 5. scllifesciences.com [scllifesciences.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 8. processindustryforum.com [processindustryforum.com]
- 9. ijert.org [ijert.org]
- 10. hovione.com [hovione.com]
Validation & Comparative
A Preclinical Comparative Analysis of Abx-002 and Triiodothyronine (T3) in Depression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Abx-002, a novel thyroid hormone receptor beta (TRβ) agonist, and triiodothyronine (T3), a standard thyroid hormone, in the context of preclinical depression models. While direct head-to-head preclinical data for this compound is not publicly available due to its developmental stage, this guide synthesizes existing knowledge on T3's preclinical efficacy and the proposed mechanistic advantages of this compound to offer a valuable comparative perspective for the research community.
Overview and Mechanism of Action
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate response to standard antidepressant therapies. Augmentation with thyroid hormones, particularly T3, has been a clinical strategy for decades, though its widespread use is hampered by potential peripheral side effects.[1][2] this compound has emerged as a next-generation therapeutic candidate designed to harness the antidepressant potential of thyroid hormone signaling while minimizing systemic liabilities.[3][4]
This compound is a potent and selective thyroid hormone receptor beta (TRβ) agonist.[5] It is specifically engineered to be "brain-enhanced," aiming to concentrate its therapeutic action within the central nervous system (CNS) and thereby reduce peripheral side effects associated with non-selective thyroid hormone activity.[3][6] The proposed mechanism centers on leveraging the benefits of thyroid hormone biology on cellular energy metabolism pathways within brain regions implicated in depression.[5][7]
Triiodothyronine (T3) is the active form of thyroid hormone and exerts its effects through multiple pathways. Its antidepressant action is thought to involve two primary mechanisms: a nuclear-level action stimulating the transcription of specific genes, and a more rapid, cell-membrane-level action that potentiates neurotransmission, particularly of the serotonin (5-HT) system.[8][9] Preclinical studies have demonstrated its antidepressant-like effects in various animal models.[10]
Comparative Data Summary
Due to the early stage of this compound's clinical development, quantitative preclinical data is not yet published. The following tables provide a comparative summary based on available information.
Table 1: General Characteristics and Mechanism
| Feature | This compound | T3 (Triiodothyronine) |
| Drug Class | Selective Thyroid Hormone Receptor Beta (TRβ) Agonist | Thyroid Hormone |
| Primary Target | Thyroid Hormone Receptor Beta (TRβ)[5] | Thyroid Hormone Receptors (α and β) |
| Key Proposed Advantage | Brain-enhanced with reduced peripheral liabilities[3][4] | Established clinical use as an augmentation agent[2] |
| Mechanism of Action | Enhances CNS benefits of thyroid hormone biology; acts on cellular energy metabolism pathways[3][7] | Stimulates gene transcription; potentiates neurotransmission (e.g., serotonin)[8][9] |
| Development Stage | Phase 2 Clinical Trials for MDD and Bipolar Depression[11] | Marketed drug used off-label for antidepressant augmentation |
Table 2: Preclinical Models and Efficacy (T3)
| Preclinical Model | Key Findings for T3 |
| Forced Swim Test (FST) | Decreased immobility time in male mice at doses >20 μg/kg per day and in females at all tested doses, suggesting an antidepressant-like effect.[10] |
| Tail Suspension Test (TST) | Decreased immobility time in male mice at T3 doses >20 μg/kg per day and in females at all T3 doses, indicative of an antidepressant-like effect.[10] |
| Novelty Suppressed Feeding Test (NSFT) | Shortened latency to feed in male mice at lower T3 doses, suggesting anxiolytic and antidepressant-like effects.[10] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and T3.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are based on established procedures and can be adapted for the comparative evaluation of novel compounds like this compound.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility of a rodent when placed in an inescapable cylinder of water.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Data Analysis: The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
Objective: To measure antidepressant-like effects by quantifying the immobility of a mouse when suspended by its tail.
Methodology:
-
Apparatus: A suspension bar is used to hang the mice. The area should be free from surfaces the mouse can reach.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the other end is secured to the suspension bar. The mouse is suspended for a 6-minute period, and the session is recorded.
-
Data Analysis: The total time the mouse remains immobile is measured. A reduction in immobility time suggests an antidepressant-like effect.
Novelty-Suppressed Feeding Test (NSFT)
Objective: To assess anxiolytic and antidepressant-like effects by measuring the latency to eat a familiar food in a novel and potentially stressful environment.
Methodology:
-
Preparation: Mice are food-deprived for 24 hours prior to the test.
-
Apparatus: A novel, open-field arena (e.g., a brightly lit box) with a single food pellet placed in the center.
-
Procedure: The mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. The test is typically terminated after a set period (e.g., 10 minutes) if the mouse has not eaten.
-
Data Analysis: A shorter latency to begin eating is interpreted as a decrease in anxiety and depressive-like behavior.
Conclusion
While direct preclinical comparisons are pending, the available information suggests that this compound represents a targeted approach to harnessing the therapeutic potential of thyroid hormone signaling for depression. Its selectivity for the TRβ receptor and brain-enhanced delivery are designed to optimize efficacy and improve upon the safety profile of non-selective thyroid hormones like T3.[3][4] The established preclinical antidepressant-like effects of T3 provide a strong rationale for the development of next-generation thyromimetics.[10] Future publication of preclinical data for this compound will be critical for a direct and quantitative comparison with T3 and for further elucidating its potential as a novel antidepressant therapy.
References
- 1. Autobahn reports data from Phase I major depressive disorder trial [clinicaltrialsarena.com]
- 2. youtube.com [youtube.com]
- 3. autobahntx.com [autobahntx.com]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. businesswire.com [businesswire.com]
- 6. Thyroid Hormone Receptors [vivo.colostate.edu]
- 7. samuelslab.com [samuelslab.com]
- 8. autobahntx.com [autobahntx.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Abx-002 and Sobetirome: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in-vivo comparison of two selective thyroid hormone receptor beta (TRβ) agonists: Abx-002 and sobetirome. This document summarizes key experimental data on their respective efficacy, safety, and pharmacokinetic profiles, based on available preclinical and clinical findings.
Disclaimer: No direct head-to-head in-vivo studies comparing this compound and sobetirome have been identified in the public domain. The following comparison is collated from separate studies, and therefore, experimental conditions may vary.
Overview
This compound is a novel, brain-penetrant TRβ agonist developed by Autobahn Therapeutics, primarily for the treatment of central nervous system (CNS) disorders such as Major Depressive Disorder (MDD) and adrenomyeloneuropathy (AMN).[1][2][3] It is a prodrug designed to enhance CNS exposure while minimizing peripheral side effects.[1][4][5] Sobetirome (also known as GC-1), on the other hand, is a first-generation TRβ agonist that preferentially accumulates in the liver.[6][7] It has been investigated for its potential in treating dyslipidemia and has also shown effects in models of X-linked adrenoleukodystrophy (X-ALD), a disease related to AMN.[7][8]
Data Presentation
Table 1: In Vivo Efficacy Comparison
| Parameter | This compound | Sobetirome | Animal Model |
| Primary Indication | Major Depressive Disorder, Adrenomyeloneuropathy | Dyslipidemia, X-linked Adrenoleukodystrophy | N/A |
| Effect on CNS Biomarkers | Decreased very long-chain fatty acids (VLCFAs) in brain tissue and plasma.[1] | Not explicitly reported in the context of direct CNS biomarker reduction in the same manner as this compound. | Abcd1-/y mouse model (AMN)[1] |
| Effect on Gene Expression (CNS) | Increased ABCD2 expression in the brain.[1] | Increased expression of Hr, Abcd2, Mme, and Flywch2 in the brain.[9] | Abcd1-/y mouse model (AMN)[1], Mct8-deficient mice[9] |
| Effect on Cholesterol | Primarily designed for CNS effects, cholesterol-lowering is a peripheral effect. | Significant reduction in LDL cholesterol.[8] | Various rodent and primate models.[7] |
| Effect on Triglycerides | Not a primary endpoint in reported CNS studies. | Reduction in serum triglycerides.[7] | Primates[7] |
| Effect on Body Weight | Not reported as a primary outcome in AMN studies. | Dose-dependent weight loss observed in mice. | Mice[10] |
Table 2: In Vivo Pharmacokinetics and Safety Comparison
| Parameter | This compound | Sobetirome | Animal Model/Study Population |
| Tissue Distribution | Brain-enhanced.[4][5] | Preferential accumulation in the liver.[6][7] | N/A |
| Route of Administration | Oral.[1][11] | Intraperitoneal, Oral (in chow).[10][12] | Mice[1][10][12] |
| Reported In Vivo Dosing | 30 or 100 µg/kg orally for 12 weeks.[1] | 1.0 mg/kg intraperitoneally for 7 days; 0.4 mg/kg and 2.0 mg/kg in chow for up to 18 weeks.[10][12] | Mice[1][10][12] |
| Safety Profile | Generally well-tolerated in Phase 1 clinical trials with no serious adverse events.[4][13] | Generally well-tolerated in preclinical and Phase I trials; some concerns over long-term use of similar compounds (eprotirome) have been noted.[6] | Healthy volunteers, various animal models.[4][6][13] |
Experimental Protocols
This compound in Adrenomyeloneuropathy (AMN) Mouse Model
-
Animal Model: Abcd1-/y mouse model of AMN.[1]
-
Drug Administration: this compound was administered orally at doses of either 30 or 100 µg/kg for 12 weeks.[1]
-
Efficacy Endpoints:
-
Gene Expression: Measurement of ABCD2 expression in brain tissue, likely via quantitative real-time polymerase chain reaction (qPCR).[1]
-
Biomarker Analysis: Quantification of very long-chain fatty acids (VLCFAs) in brain tissue and plasma, typically performed using gas chromatography-mass spectrometry (GC-MS).[1][13]
-
Sobetirome in Mct8-Deficient Mice
-
Animal Model: Juvenile wild-type (Wt) mice and mice lacking both Mct8 and deiodinase type 2 (Mct8/Dio2KO).[12]
-
Drug Administration: Daily intraperitoneal (i.p.) injections of sobetirome at a dose of 1.0 mg/kg body weight for seven days.[12]
-
Efficacy Endpoints:
Mandatory Visualization
Signaling Pathways
Both this compound and sobetirome are agonists of the thyroid hormone receptor beta (TRβ), a nuclear receptor that regulates gene expression. Upon binding of the agonist, the receptor undergoes a conformational change, dissociates from corepressors, and recruits coactivators, leading to the transcription of target genes.
Caption: TRβ signaling pathway activation by an agonist.
Experimental Workflow
The following diagram illustrates a general workflow for in-vivo studies evaluating TRβ agonists in mouse models.
Caption: General experimental workflow for in-vivo testing.
Conclusion
This compound and sobetirome are both selective TRβ agonists but have been developed with different therapeutic goals and possess distinct pharmacokinetic profiles. This compound is engineered for enhanced CNS penetration to target neurological disorders, while sobetirome exhibits a preference for the liver, making it suitable for metabolic conditions like dyslipidemia.
The available in-vivo data, though not from direct comparative studies, reflects these differing profiles. This compound has demonstrated target engagement and efficacy in a preclinical model of a CNS disorder by modulating gene expression and relevant biomarkers in the brain.[1] Sobetirome has shown efficacy in lowering cholesterol and triglycerides in various animal models and can also modulate gene expression in the brain, although its primary effects are considered peripheral.[8][9]
For researchers, the choice between these two compounds would largely depend on the therapeutic area of interest. For CNS-related research, this compound's brain-targeting properties make it a more suitable candidate. For studies focused on metabolic diseases, particularly those involving the liver, sobetirome would be the more conventional choice. Future direct head-to-head studies would be invaluable in providing a more definitive comparison of their in-vivo performance.
References
- 1. autobahntx.com [autobahntx.com]
- 2. aldconnect.org [aldconnect.org]
- 3. adrenoleukodystrophynews.com [adrenoleukodystrophynews.com]
- 4. researchgate.net [researchgate.net]
- 5. Thyroid Hormone Receptor Beta Inhibits PI3K-Akt-mTOR Signaling Axis in Anaplastic Thyroid Cancer via Genomic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse LDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
- 7. Proteome Analysis of Thyroid Hormone Transporter Mct8/Oatp1c1-Deficient Mice Reveals Novel Dysregulated Target Molecules Involved in Locomotor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid Hormone Receptor Beta as Tumor Suppressor: Untapped Potential in Treatment and Diagnostics in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse total cholesterol [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. autobahntx.com [autobahntx.com]
- 12. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Antidepressant Therapy: A Preclinical Comparison of ABX-002 Adjunctive Therapy Versus Antidepressant Monotherapy in Rodent Models
For researchers, scientists, and drug development professionals, the quest for more effective antidepressant treatments is a continuous endeavor. While traditional antidepressant monotherapies, such as Selective Serotonin Reuptake Inhibitors (SSRIs), have been a cornerstone of treatment, a significant portion of patients fail to achieve an adequate response. This has spurred the development of adjunctive therapies aimed at augmenting the efficacy of existing antidepressants. One such promising candidate is ABX-002, a selective thyroid hormone receptor beta (TRβ) agonist. This guide provides a comparative overview of this compound as an adjunctive therapy versus antidepressant monotherapy, based on its proposed mechanism of action and the established framework of preclinical rodent models of depression.
Introduction to this compound
This compound is an orally administered, potent, and selective agonist of the thyroid hormone receptor beta (TRβ).[1][2][3] Its development as an adjunctive treatment for major depressive disorder (MDD) is rooted in the long-standing observation that thyroid hormones can potentiate the effects of antidepressants.[4] By selectively targeting TRβ, this compound aims to harness the therapeutic benefits of thyroid hormone action in the brain while minimizing the potential for side effects associated with non-selective thyroid hormone supplementation.[4] The rationale is that this compound will "boost" the therapeutic effects of standard antidepressants in patients who have an inadequate response to monotherapy.
Mechanism of Action: A Synergistic Approach
Antidepressant monotherapies, particularly SSRIs, function by increasing the extracellular levels of serotonin in the brain. However, the downstream signaling pathways are complex and not fully elucidated. The proposed mechanism for this compound as an adjunctive therapy involves the modulation of pathways that are complementary to those targeted by standard antidepressants. Thyroid hormones are known to play a crucial role in brain development, metabolism, and function, including the regulation of neurotransmitter systems.
Selective activation of TRβ by this compound in the brain is hypothesized to lead to a cascade of events that enhance neuronal function and synaptic plasticity, creating a more favorable environment for the action of antidepressants. This synergistic effect may lead to a more robust and rapid antidepressant response.
Preclinical Evaluation in Rodent Models: A Comparative Framework
To assess the efficacy of a novel adjunctive therapy like this compound, a series of well-established rodent models of depression are typically employed. These models aim to replicate certain behavioral and neurobiological aspects of human depression. A direct comparison with antidepressant monotherapy is crucial to demonstrate the added benefit of the adjunctive agent.
Note: At the time of this publication, specific quantitative data from direct comparative preclinical studies of this compound adjunctive therapy versus antidepressant monotherapy in rodent models of depression are not publicly available. The following sections outline the standard experimental protocols and data presentation formats that would be utilized in such studies.
Hypothetical Data Summary
The tables below are templates illustrating how quantitative data from such preclinical studies would be presented.
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | N | Mean Immobility (seconds) | Standard Deviation | % Change vs. Vehicle |
| Vehicle | 10 | 180 | 25 | - |
| Antidepressant (e.g., Fluoxetine) | 10 | 120 | 20 | -33.3% |
| This compound (Monotherapy) | 10 | 165 | 22 | -8.3% |
| Antidepressant + this compound | 10 | 80 | 15 | -55.6% |
Table 2: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed
| Treatment Group | N | Mean Latency to Feed (seconds) | Standard Deviation | % Change vs. Vehicle |
| Vehicle | 10 | 300 | 45 | - |
| Antidepressant (e.g., Fluoxetine) | 10 | 210 | 35 | -30.0% |
| This compound (Monotherapy) | 10 | 280 | 40 | -6.7% |
| Antidepressant + this compound | 10 | 150 | 30 | -50.0% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a preclinical comparison of this compound adjunctive therapy and antidepressant monotherapy.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy.
Objective: To assess the effect of treatment on the duration of immobility, a measure of behavioral despair.
Animals: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Habituation (Day 1): Rats are individually placed in a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm for 15 minutes.
-
Drug Administration: Animals are treated with the vehicle, antidepressant, this compound, or a combination of the antidepressant and this compound, typically via oral gavage, for a predetermined period (e.g., 14-21 days).
-
Test Session (Day after final treatment): Rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded.
-
Scoring: An observer blind to the treatment conditions scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movements except for those required to keep the head above water.
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is a conflict-based test that assesses anxiety- and depression-like behavior.
Objective: To measure the latency to eat in a novel and mildly aversive environment.
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Food Deprivation: Mice are food-deprived for 24 hours prior to the test.
-
Drug Administration: Chronic administration of the respective treatments is performed as described for the FST.
-
Test Arena: The test is conducted in a brightly lit (e.g., >500 lux) open field arena (50 x 50 cm). A single pellet of food is placed on a white paper platform in the center of the arena.
-
Test Session: Each mouse is placed in a corner of the arena, and the latency to take the first bite of the food pellet is recorded for a maximum of 10 minutes.
-
Home Cage Feeding: Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite effects.
Experimental Workflow Visualization
The logical flow of a typical preclinical study comparing adjunctive and monotherapies is depicted below.
Conclusion
While specific preclinical data on the adjunctive use of this compound with standard antidepressants in rodent models is not yet publicly available, its mechanism as a selective TRβ agonist presents a compelling rationale for its potential to enhance antidepressant efficacy. The established preclinical models and experimental protocols provide a clear framework for how the superiority of an adjunctive therapy over monotherapy would be demonstrated. Future publications of such data will be critical in validating the therapeutic potential of this compound and guiding its clinical development for patients with treatment-resistant depression. The scientific community eagerly awaits these findings to better understand the role of selective TRβ agonism in the future of antidepressant treatment.
References
- 1. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 2. autobahntx.com [autobahntx.com]
- 3. autobahntx.com [autobahntx.com]
- 4. This compound-2001 for Depression · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Guide to the Preclinical Cross-Validation of Novel Anxiolytic Compounds
Introduction
The development of novel anxiolytic agents requires rigorous preclinical evaluation to establish efficacy and understand the behavioral profile of a new chemical entity. Cross-validation of a compound's anxiolytic-like effects across multiple behavioral paradigms is crucial for building a robust evidence base before advancing to clinical trials. This guide provides a comparative framework for assessing a hypothetical novel compound, "Anxio-X," against a well-established anxiolytic, Diazepam, and a vehicle control. The comparison is based on three widely used rodent behavioral tests: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.
While the following guide uses a hypothetical compound, "Anxio-X," to illustrate the cross-validation process, it is important to note that compounds in development, such as Abx-002 , are undergoing evaluation for various neurological conditions. This compound is a potent and selective thyroid hormone beta (TRβ) agonist being investigated for major depressive disorder and bipolar depression[1][2][3]. Its mechanism focuses on enhancing the central nervous system benefits of thyroid hormone biology[1][2][3]. While its primary indication is not anxiety, the preclinical behavioral testing methodologies outlined here are standard for evaluating the psychoactive properties of new drug candidates.
Principles of Behavioral Assays for Anxiety
Rodent models of anxiety are based on the conflict between the innate tendency of the animal to explore a novel environment and its aversion to open, elevated, or brightly lit spaces[4][5]. Anxiolytic compounds are expected to reduce the aversion to these anxiogenic stimuli, leading to measurable behavioral changes.
-
Elevated Plus Maze (EPM): This test assesses anxiety by measuring the rodent's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms[6][7]. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT): The OFT evaluates anxiety-like behavior by observing the animal's activity in a novel, open arena. Anxious rodents tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the field[4][8]. Locomotor activity is also measured to distinguish between anxiolytic effects and general changes in movement.
-
Light-Dark Box (LDB) Test: This assay is based on the conflict between the rodent's exploratory drive and its natural aversion to brightly illuminated areas[5][7][8]. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of behavioral data. The following are standard protocols for the EPM, OFT, and LDB tests.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls[6].
-
Procedure:
-
Mice are transported to the testing room in their home cages and allowed to acclimate.
-
Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session[6].
-
The maze is thoroughly cleaned with 70% ethanol between trials to remove olfactory cues[9].
-
Behavior is recorded using an overhead video camera for subsequent analysis with tracking software[6][9].
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with high walls, often made of a non-reflective material[9]. The arena is typically divided into a central zone and a peripheral zone by the tracking software.
-
Procedure:
-
Parameters Measured:
-
Time spent in the center of the field.
-
Distance traveled in the center.
-
Total distance traveled.
-
Frequency of rearing (vertical exploration)[10].
-
Light-Dark Box (LDB) Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening[7].
-
Procedure:
-
Mice are typically placed in the dark compartment to start the test.
-
The animal is allowed to move freely between the two compartments for a set period (e.g., 10 minutes).
-
The apparatus is cleaned between trials.
-
A video tracking system records the animal's movement.
-
-
Parameters Measured:
Comparative Data Summary
The following tables present hypothetical data for our novel compound, "Anxio-X," compared to Diazepam (a known anxiolytic) and a vehicle control.
Table 1: Elevated Plus Maze (EPM) - 5-Minute Test
| Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | 25.3 ± 3.1 | 8.2 ± 1.5 | 25.6 ± 2.8 |
| Anxio-X | 10 | 58.7 ± 4.5 | 15.6 ± 2.1 | 26.1 ± 3.0 |
| Diazepam | 2 | 65.2 ± 5.0 | 17.3 ± 2.4 | 24.9 ± 2.5 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Open Field Test (OFT) - 10-Minute Test
| Group | Dose (mg/kg) | Time in Center (s) | Center Distance (m) | Total Distance (m) |
| Vehicle | - | 18.9 ± 2.5 | 3.1 ± 0.4 | 30.2 ± 3.3 |
| Anxio-X | 10 | 42.1 ± 3.8 | 7.5 ± 0.8 | 31.5 ± 3.1 |
| Diazepam | 2 | 48.6 ± 4.2 | 8.2 ± 0.9 | 28.7 ± 2.9 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Light-Dark Box (LDB) Test - 10-Minute Test
| Group | Dose (mg/kg) | Time in Light (s) | Transitions | Total Distance (m) |
| Vehicle | - | 35.7 ± 4.0 | 12.4 ± 1.8 | 18.4 ± 2.0 |
| Anxio-X | 10 | 88.2 ± 7.1 | 25.9 ± 2.7 | 19.1 ± 2.2 |
| Diazepam | 2 | 95.4 ± 8.5 | 28.3 ± 3.0 | 17.8 ± 1.9 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process can aid in understanding the methodology.
Elevated Plus Maze Experimental Workflow
Open Field Test Experimental Workflow
Light-Dark Box Experimental Workflow
Conclusion
The hypothetical data for "Anxio-X" demonstrate a consistent anxiolytic-like profile across all three behavioral tests, comparable to the effects of Diazepam. The compound increased exploration of the anxiogenic zones in the EPM, OFT, and LDB tests without significantly altering total locomotor activity, which is a key indicator of a specific anxiolytic effect rather than general sedation or hyperactivity. This cross-validation provides a strong preclinical basis for the anxiolytic potential of "Anxio-X." For any novel compound, including those like this compound being developed for other CNS disorders, this battery of tests represents a foundational step in characterizing its full behavioral pharmacology.
References
- 1. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 2. autobahntx.com [autobahntx.com]
- 3. Autobahn Therapeutics Announces FDA Clearance of IND Application for this compound as an Adjunctive Treatment for Bipolar Depression - BioSpace [biospace.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Light-Dark Open Field (LDOF): A novel task for sensitive assessment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. MPD: Brown1: project protocol [phenome.jax.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Abx-002 and GC-1 on Gene Expression: A Guide for Researchers
This guide provides a detailed comparative analysis of two selective thyroid hormone receptor beta (TRβ) agonists, Abx-002 and GC-1, with a focus on their impact on gene expression. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Mechanism of Action: Selective TRβ Agonism
Both this compound and GC-1 exert their effects by selectively targeting the thyroid hormone receptor beta (TRβ), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon activation, TRβ binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This receptor is a member of the nuclear receptor superfamily and often forms a heterodimer with the retinoid X receptor (RXR) to regulate gene expression.[2][3]
This compound is described as a potent, orally administered, and brain-enhanced TRβ agonist.[1][4][5] It is a prodrug designed for enhanced central nervous system (CNS) penetration, where it is converted to its active form, LL-340001.[6][7] This targeted delivery aims to maximize therapeutic effects in the brain for conditions like major depressive disorder and adrenomyeloneuropathy (AMN), while minimizing peripheral side effects.[1][4][6]
GC-1 (Sobetirome) is a well-established TRβ-selective agonist that has been extensively studied for its effects on lipid metabolism.[2][8][9] Its selectivity for TRβ over TRα is a key feature, as TRα activation is associated with undesirable cardiac effects.[10] GC-1 has shown promise in preclinical models for treating dyslipidemia and non-alcoholic steatohepatitis (NASH).[2][8][9]
The signaling pathway for both agonists involves the binding to TRβ, which then typically heterodimerizes with RXR. This complex then binds to TREs on the DNA to either activate or repress gene transcription, depending on the specific gene and cellular context.
Figure 1: General signaling pathway for TRβ agonists.
Comparative Data on Gene Expression
The following tables summarize the known effects of this compound and GC-1 on the expression of specific target genes as reported in preclinical studies. It is important to note that these data are from different studies and experimental systems, and direct head-to-head comparisons of potency and efficacy on these specific genes are not available.
Table 1: Reported Effects of this compound on Gene Expression
| Gene | Tissue/Cell Type | Organism | Effect | Therapeutic Area | Reference |
| ABCD2 | Brain | Mouse (Abcd1-/y model) | Upregulation | Adrenomyeloneuropathy (AMN) | [6][7] |
| Multiple thyroid hormone-regulated genes | In vitro | - | Dose-dependent increases | CNS Disorders | [6] |
Table 2: Reported Effects of GC-1 on Gene Expression
| Gene | Tissue/Cell Type | Organism | Effect | Therapeutic Area | Reference |
| CPT1A | Huh-7 (human hepatocyte-derived) | Human | Upregulation | Non-alcoholic steatohepatitis (NASH) | [8] |
| ANGPTL4 | Huh-7 (human hepatocyte-derived) | Human | Upregulation | Non-alcoholic steatohepatitis (NASH) | [8] |
| DIO1 | Huh-7 (human hepatocyte-derived) | Human | Upregulation | Non-alcoholic steatohepatitis (NASH) | [8] |
Experimental Protocols
Detailed experimental protocols were not explicitly provided in the available literature. However, based on the nature of the reported gene expression studies, the following methodologies are commonly employed and can be considered representative of the techniques used.
In Vitro Gene Expression Analysis (e.g., for GC-1 in Huh-7 cells)
-
Cell Culture: Huh-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing various concentrations of GC-1 or a vehicle control (e.g., DMSO). Treatment duration can vary, typically from 24 to 48 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., CPT1A, ANGPTL4, DIO1) are quantified by qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH, ACTB). The fold change in gene expression is calculated using the ΔΔCt method.
References
- 1. Autobahn Therapeutics' this compound Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 4. Autobahn Therapeutics Announces Positive Topline Results from Phase 1 Study of this compound, its Lead Oral Treatment for Major Depressive Disorder - BioSpace [biospace.com]
- 5. autobahntx.com [autobahntx.com]
- 6. autobahntx.com [autobahntx.com]
- 7. aldconnect.org [aldconnect.org]
- 8. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Abx-002's Neurogenic Effects: A Comparative Guide
Disclaimer: Publicly available data on the specific neurogenic effects of Abx-002, a selective thyroid hormone receptor beta (TRβ) agonist, is limited. Preclinical findings have indicated its role in promoting the differentiation of oligodendrocyte precursor cells, a process related to myelination and neural plasticity.[1] This guide provides a comparative framework for evaluating the potential neurogenic properties of this compound against a well-established neurogenic agent, Fluoxetine. The experimental data presented for this compound is illustrative and based on the known functions of thyroid hormone receptor beta agonism in the central nervous system.
This document is intended for researchers, scientists, and drug development professionals interested in the methodologies for assessing and comparing the neurogenic potential of therapeutic compounds.
Comparative Analysis of Neurogenic Activity
The following tables summarize hypothetical quantitative data for this compound in comparison to Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) with known neurogenic properties.
Table 1: In Vitro Neural Stem Cell Proliferation
| Compound | Concentration (µM) | Fold Increase in BrdU+ Cells (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 0.1 | 1.5 ± 0.2 |
| 1.0 | 2.8 ± 0.4 | |
| 10.0 | 4.2 ± 0.5 | |
| Fluoxetine | 1.0 | 2.5 ± 0.3 |
| 10.0 | 3.9 ± 0.4 |
Table 2: In Vitro Neuronal Differentiation
| Compound | Concentration (µM) | % of β-III Tubulin+ Cells (Mean ± SD) |
| Vehicle Control | - | 15 ± 2 |
| This compound | 1.0 | 35 ± 4 |
| Fluoxetine | 10.0 | 32 ± 3 |
Table 3: In Vivo Adult Hippocampal Neurogenesis (Rodent Model)
| Treatment (daily, 28 days) | Dose (mg/kg) | Number of BrdU+/NeuN+ cells in the Dentate Gyrus (Mean ± SEM) |
| Vehicle Control | - | 1500 ± 150 |
| This compound | 1 | 2800 ± 250 |
| Fluoxetine | 10 | 2500 ± 220 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below to facilitate replication and further investigation.
In Vitro Neural Stem Cell (NSC) Proliferation Assay
This protocol details the steps to assess the effect of a compound on the proliferation of cultured adult neural stem cells.
a. Cell Culture:
-
Isolate and culture adult neural stem cells from the hippocampus of adult rodents.
-
Maintain NSCs in a serum-free medium supplemented with EGF and FGF-2.
b. Treatment:
-
Plate NSCs in 96-well plates.
-
Treat cells with varying concentrations of this compound, Fluoxetine, or vehicle control for 72 hours.
c. BrdU Labeling and Analysis:
-
Add 10 µM BrdU to the culture medium for the final 24 hours of treatment.
-
Fix the cells and perform immunocytochemistry for BrdU.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Quantify the percentage of BrdU-positive cells using high-content imaging or flow cytometry.[2]
In Vitro Neuronal Differentiation Assay
This protocol describes the methodology to evaluate the potential of a compound to induce the differentiation of neural stem cells into neurons.
a. NSC Culture and Treatment:
-
Culture adult NSCs as described in the proliferation assay.
-
To induce differentiation, withdraw growth factors (EGF/FGF-2) and treat with compounds (this compound, Fluoxetine, or vehicle) for 7 days.
b. Immunocytochemistry:
-
Fix the cells and perform immunostaining for the neuronal marker β-III Tubulin and the neural stem cell marker Nestin.
-
Counterstain with DAPI.
c. Quantification:
-
Capture fluorescent images and quantify the percentage of cells positive for β-III Tubulin relative to the total number of cells (DAPI).
In Vivo Adult Hippocampal Neurogenesis Assay
This protocol outlines the in vivo procedure to measure the effect of a compound on the generation of new neurons in the adult hippocampus of a rodent model.
a. Animal Model and Treatment:
-
Use adult male mice or rats.
-
Administer this compound, Fluoxetine, or vehicle control daily via oral gavage for 28 days.
b. BrdU Injections:
c. Tissue Processing and Immunohistochemistry:
-
At the end of the 28-day treatment period, perfuse the animals and collect the brains.
-
Prepare brain sections and perform immunohistochemistry for BrdU and the mature neuron marker NeuN.[6]
d. Stereological Quantification:
-
Use stereological methods to quantify the number of BrdU-positive and BrdU+/NeuN+ double-positive cells in the granule cell layer of the dentate gyrus.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's effects on neural stem cells.
Experimental Workflow
Caption: Workflow for assessing the neurogenic effects of a compound.
References
- 1. autobahntx.com [autobahntx.com]
- 2. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. BrdU assay for neurogenesis in rodents | Semantic Scholar [semanticscholar.org]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Abx-002 in Comparison to Older Thyromimetics: A Guide for Researchers
A new generation of thyroid hormone receptor beta (THR-β) agonists, exemplified by Abx-002, is being developed with the aim of achieving a wider therapeutic window compared to older thyromimetics like Sobetirome (GC-1) and Resmetirom (MGL-3196). This guide provides a comparative analysis of these compounds, focusing on their efficacy and potential for off-target effects, supported by available experimental data.
Thyromimetics are designed to selectively activate THR-β, which is predominantly expressed in the liver, to achieve beneficial metabolic effects such as lowering cholesterol and resolving non-alcoholic steatohepatitis (NASH). The goal is to minimize activation of THR-α, which is more abundant in the heart and bone and is associated with adverse effects like tachycardia and bone loss. A wider therapeutic window indicates a greater separation between the doses required for therapeutic efficacy and those causing toxicity.
Comparative Analysis of Thyromimetic Compounds
The following tables summarize the available quantitative data for this compound, Sobetirome, and Resmetirom, providing a basis for comparing their therapeutic windows.
| Compound | Primary Indication | THR-β Selectivity | Reported Efficacy | Reported Side Effects/Safety Concerns |
| This compound | Major Depressive Disorder, Bipolar Depression, Adrenomyeloneuropathy | Potent and selective THR-β agonist (quantitative data not publicly available) | Preclinical: Dose-dependent increases in thyroid hormone-regulated genes in the CNS. Phase 1: Safe and well-tolerated in healthy volunteers with evidence of CNS target engagement.[1][2][3][4][5][6][7] | Phase 1: No serious adverse events reported. Transient reductions in TSH at very high doses.[1][5] |
| Sobetirome (GC-1) | Dyslipidemia | Preferential binding to TRβ1 over TRα1 (specific ratio not consistently reported)[8][9][10][11][12] | Preclinical: Significant reduction in LDL cholesterol in rodents and primates. Phase 1: Up to 41% reduction in LDL cholesterol in healthy volunteers.[9][10][13] | Preclinical: Cartilage defects in dogs (with a similar compound, eprotirome).[8][9][10] Clinical: Weak suppression of the hypothalamic-pituitary-thyroid axis.[10] Development halted due to long-term safety concerns.[8][9][10] |
| Resmetirom (MGL-3196) | Non-alcoholic Steatohepatitis (NASH) | Approximately 28-fold more selective for THR-β over THR-α.[13][14] | Phase 2 & 3: Significant reduction in hepatic fat, resolution of NASH, and improvement in liver fibrosis.[14][15] | Most common side effects are mild to moderate diarrhea and nausea.[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the assessment of these compounds, the following diagrams illustrate the key signaling pathway and a general workflow for evaluating thyromimetics.
Detailed Experimental Protocols
Preclinical Efficacy Assessment: Cholesterol Lowering in Rodent Models
-
Objective: To determine the dose-dependent efficacy of thyromimetics in reducing plasma cholesterol levels.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are often used. Animals are typically fed a high-cholesterol diet to induce hypercholesterolemia.
-
Procedure:
-
Animals are acclimatized and fed a high-cholesterol diet for a specified period (e.g., 2-4 weeks).
-
Baseline blood samples are collected to determine initial cholesterol levels.
-
Animals are randomized into vehicle control and treatment groups, receiving different doses of the thyromimetic compound orally once daily for a defined duration (e.g., 7-14 days).[8]
-
Blood samples are collected at various time points during and after the treatment period.
-
Plasma is separated, and total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic assays.
-
-
Data Analysis: Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect) for cholesterol lowering.
Preclinical Safety Assessment: Cardiovascular Effects in Telemetered Dogs
-
Objective: To assess the potential cardiovascular side effects, such as changes in heart rate, blood pressure, and cardiac electrical activity (QT interval).
-
Animal Model: Conscious male and female beagle dogs implanted with telemetry devices are the standard model.
-
Procedure:
-
Dogs are surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), heart rate, and arterial blood pressure. A recovery period of several weeks is allowed post-surgery.
-
A crossover study design is typically employed, where each dog receives both the vehicle control and various doses of the test compound on separate occasions, with a washout period in between.
-
The test compound is administered orally, and cardiovascular parameters are recorded continuously for at least 24 hours post-dose.
-
-
Data Analysis: Time-averaged data for heart rate, mean arterial pressure, and corrected QT interval (QTc) are compared between treatment and vehicle control groups. Any dose-dependent changes are identified to determine the no-observed-adverse-effect-level (NOAEL).
Preclinical Safety Assessment: Bone Integrity in Rat Models
-
Objective: To evaluate the potential for thyromimetics to cause adverse effects on bone, such as decreased bone mineral density (BMD) and altered bone turnover.
-
Animal Model: Ovariectomized (OVX) female rats are a common model for postmenopausal osteoporosis, while intact male or female rats can also be used.
-
Procedure:
-
Animals are randomized into vehicle control and treatment groups and receive the thyromimetic compound orally once daily for an extended period (e.g., 12 weeks or longer).
-
Bone Mineral Density (BMD): BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum or plasma samples are collected at various time points to measure biochemical markers of bone formation (e.g., osteocalcin, procollagen type I N-terminal propeptide - P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX-I) using immunoassays.
-
-
Data Analysis: Changes in BMD and bone turnover markers from baseline are compared between the treatment and control groups to assess any negative impact on bone health.
Conclusion
The development of THR-β selective agonists has been a significant advancement in the field of metabolic and endocrine research. While older thyromimetics like Sobetirome showed promise in lipid-lowering, concerns over their therapeutic window, particularly long-term safety regarding cardiac and cartilage health, limited their clinical progression. Resmetirom has demonstrated a more favorable safety profile in the context of NASH treatment, with primarily gastrointestinal side effects.
This compound, with its focus on brain-enhancement and reduced peripheral liabilities, represents a further evolution in this class of drugs. Although direct comparative preclinical data is limited in the public domain, the favorable Phase 1 safety profile of this compound is encouraging. A comprehensive assessment of its therapeutic window will require further preclinical and clinical studies directly comparing its efficacy and off-target effects against older and contemporary thyromimetics. The detailed experimental protocols provided in this guide offer a framework for conducting such critical evaluations. Researchers in drug development should prioritize head-to-head comparative studies to robustly define the therapeutic index of these promising compounds.
References
- 1. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. autobahntx.com [autobahntx.com]
- 4. Thyroid Hormone Reduces Cholesterol via a Non-LDL Receptor-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. autobahntx.com [autobahntx.com]
- 6. autobahntx.com [autobahntx.com]
- 7. Autobahn Therapeutics begins trial of this compound for MDD in adults [clinicaltrialsarena.com]
- 8. Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The resurgence of thyromimetics as lipid-modifying agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstration of potent lipid-lowering activity by a thyromimetic agent devoid of cardiovascular and thermogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Resmetirom on Noninvasive Endpoints in a 36‐Week Phase 2 Active Treatment Extension Study in Patients With NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial [natap.org]
- 15. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Abx-002's Selectivity for TRβ over TRα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thyroid hormone receptor beta (TRβ) selectivity of Abx-002, a promising therapeutic candidate, against other relevant alternatives. The information presented herein is supported by available experimental data to aid in the independent verification of its selectivity profile. This compound is an orally administered prodrug of the potent and selective thyromimetic LL-340001, designed to enhance central nervous system (CNS) exposure.[1][2][3]
Quantitative Comparison of TRβ-Selective Agonists
The selectivity of a compound for TRβ over the alpha isoform (TRα) is a critical determinant of its therapeutic index, as TRβ is primarily associated with beneficial metabolic effects in the liver, while TRα activation is linked to potential cardiovascular side effects. The following table summarizes the available quantitative data on the selectivity of this compound's active metabolite, LL-340001, and other notable TRβ-selective agonists.
| Compound | Active Form | TRβ Potency/Affinity | TRα Potency/Affinity | Selectivity (TRβ vs TRα) |
| This compound | LL-340001 | EC50: ~2.2 nM[4] | - | ~16-fold[4] |
| Resmetirom (MGL-3196) | Resmetirom | EC50: 0.21 µM | EC50: 3.74 µM | ~28-fold |
| Sobetirome (GC-1) | Sobetirome | EC50: 0.16 µM, Kd: 67 pM | EC50: 0.58 µM, Kd: 440 pM | ~3.6-fold (EC50), ~6.6-fold (Kd) |
| VK2809 | Active Metabolite | Ki: 2.17 nM | Prodrug Ki: 12.5 µM | Data for direct comparison of the active metabolite's affinity for TRα and TRβ is not readily available. |
| Eprotirome (KB2115) | Eprotirome | EC50: 0.43 nM | - | Data for direct comparison is not readily available. |
EC50: Half-maximal effective concentration; Ki: Inhibition constant; Kd: Dissociation constant. Lower values indicate higher potency/affinity. Selectivity is calculated as the ratio of TRα to TRβ potency/affinity values. Data for LL-340001 is from a preclinical poster and is noted as adjusted for the TRα-bias of T3 in the assays.[4]
Experimental Protocols
The determination of a compound's selectivity for thyroid hormone receptor isoforms is typically achieved through a combination of binding and functional assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the TRα and TRβ receptors by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for TRα and TRβ.
Materials:
-
Human recombinant TRα and TRβ proteins
-
Radioligand (e.g., [¹²⁵I]T₃)
-
Test compound (e.g., LL-340001)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with either TRα or TRβ protein in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate gene transcription through TRα or TRβ.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating TRα- and TRβ-mediated gene transcription.
Materials:
-
Host cells (e.g., HEK293) that do not express endogenous TRs.
-
Expression plasmids for human TRα or TRβ.
-
A reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase).
-
Cell culture medium and reagents.
-
Test compound.
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Transfection: Host cells are co-transfected with either the TRα or TRβ expression plasmid and the TRE-reporter plasmid.
-
Cell Plating: The transfected cells are plated in multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound.
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added. The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The luminescence data are plotted against the log concentration of the test compound to generate a dose-response curve. The EC50 value is determined from this curve using non-linear regression.
Visualizing the Pathways and Processes
To further elucidate the context of this compound's mechanism and its evaluation, the following diagrams illustrate the thyroid hormone receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Caption: Simplified Thyroid Hormone Receptor Signaling Pathway.
Caption: Workflow for Determining TRβ Selectivity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
